molecular formula C10H13NO B172552 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 14097-39-3

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B172552
CAS No.: 14097-39-3
M. Wt: 163.22 g/mol
InChI Key: BMLTXAQSFDCMHA-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a natural product found in Mammillaria longimamma with data available.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLTXAQSFDCMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161510
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14097-39-3
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014097393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical structure, predicted properties, and detailed experimental protocols for their determination. Furthermore, it includes a representative synthetic workflow and a potential biological signaling pathway.

Core Physicochemical Properties

PropertyValueUnit
Molecular Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol
Predicted LogP 1.35-
Predicted pKa (Most Basic) 9.8-
Predicted pKa (Most Acidic) 10.2-
Predicted Water Solubility 7.8g/L
Predicted Boiling Point 315.7 ± 35.0°C
Predicted Melting Point 145-149°C

Experimental Protocols

To facilitate empirical validation of the predicted properties, this section provides detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.[1][2][3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

  • Pack the capillary tube by tapping the open end into the powdered sample. The sample height in the tube should be 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the heating rate to a rapid value (e.g., 10-20 °C/min) to get an approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate measurement, repeat the process with a fresh sample, setting the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the approximate melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.

Boiling Point Determination (Micro-reflux Method)

For small sample volumes, the micro-reflux method provides an accurate boiling point measurement.[5][6][7][8]

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Thermometer

  • Heating block or oil bath

  • Magnetic stirrer and stir bar

  • Clamps and stand

Procedure:

  • Place a small magnetic stir bar and approximately 0.5 mL of this compound into the small test tube.

  • Position the test tube in the heating block or oil bath on a magnetic stirrer.

  • Clamp a thermometer so that the bulb is suspended in the vapor phase, about 1 cm above the surface of the liquid.

  • Begin heating and gentle stirring.

  • Observe the reflux ring of condensing vapor rising up the walls of the test tube.

  • The boiling point is the stable temperature reading on the thermometer when the reflux ring is at the same level as the thermometer bulb.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10][11][12][13]

Apparatus:

  • Glass vials with screw caps

  • Shaker or orbital incubator set at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution of known pH.

  • Seal the vials and place them on a shaker for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After shaking, allow the vials to stand to let undissolved solid settle.

  • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[14][15][16][17][18]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized titrant, adding small increments and recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity and is commonly determined by the shake-flask method.[19][20][21][22][23]

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Shaker

  • Centrifuge

  • n-Octanol and water (mutually saturated)

  • Analytical instrumentation (e.g., HPLC, UV-Vis)

Procedure:

  • Prepare mutually saturated n-octanol and water phases by shaking them together for 24 hours and then allowing them to separate.

  • Dissolve a known amount of this compound in one of the phases.

  • Add a known volume of the second phase to create a biphasic system.

  • Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

  • Separate the two phases, typically by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Potential Biological Activity

Representative Synthetic Workflow

The synthesis of 1,2,3,4-tetrahydroisoquinolines is often achieved through the Pictet-Spengler reaction.[24][25][26][27][28][29] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For this compound, a plausible synthetic route would involve the reaction of N-methyl-3-hydroxyphenethylamine with formaldehyde.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product N-methyl-3-hydroxyphenethylamine N-methyl-3-hydroxyphenethylamine Pictet-Spengler Reaction Pictet-Spengler Reaction N-methyl-3-hydroxyphenethylamine->Pictet-Spengler Reaction Formaldehyde Formaldehyde Formaldehyde->Pictet-Spengler Reaction Quench Reaction Quench Reaction Pictet-Spengler Reaction->Quench Reaction Acidic Conditions Extraction Extraction Quench Reaction->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Pictet-Spengler Synthesis Workflow.

Potential Signaling Pathway Involvement

Tetrahydroisoquinoline derivatives have been shown to interact with various biological targets, notably within the central nervous system. Several studies suggest that these compounds can modulate dopaminergic neurotransmission.[30][31][32][33][34] They may act as inhibitors of dopamine uptake or have direct effects on dopamine receptors. The structural similarity of this compound to known dopaminergic agents suggests a potential for interaction with the dopaminergic signaling pathway.

DopaminergicPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase DA_synapse Dopamine->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D_Receptor Dopamine Receptor DA_synapse->D_Receptor Compound 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol Compound->DAT Potential Inhibition Compound->D_Receptor Potential Modulation Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction

Caption: Potential Dopaminergic Pathway Interaction.

References

Spectral Data Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines available mass spectrometry data with predicted ¹H NMR, ¹³C NMR, and FT-IR data based on established principles and spectral data of closely related structural analogs. This guide also outlines detailed experimental protocols for acquiring such spectral data.

Chemical Structure and Properties

This compound is a derivative of tetrahydroisoquinoline, a core structure found in many natural and synthetic bioactive compounds.

Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol

Caption: Chemical structure of this compound.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.1m3HAromatic protons (H-5, H-7, H-8)
~3.5-3.7m2HC1-H₂
~2.8-3.0m2HC4-H₂
~2.6-2.8m2HC3-H₂
~2.4s3HN-CH₃
~4.5-5.5br s1HOH
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Carbon Assignment
~155C-6
~135C-8a
~128C-4a
~115-125C-5, C-7, C-8
~50-55C-1
~45-50C-3
~45N-CH₃
~25-30C-4
Mass Spectrometry (MS) Data

A mass spectrum is available for the closely related compound "6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-".

m/zRelative Intensity (%)Proposed Fragment
163~40[M]⁺
148~10[M - CH₃]⁺
120~100[M - C₂H₅N]⁺ (Retro-Diels-Alder)
91~20Tropylium ion [C₇H₇]⁺
44~90[C₂H₆N]⁺
Fourier Transform Infrared (FT-IR) Spectral Data (Predicted)
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3600 (broad)O-H stretchPhenolic hydroxyl
3000-3100C-H stretchAromatic
2800-3000C-H stretchAliphatic (CH₂, CH₃)
1600-1620C=C stretchAromatic ring
1450-1500C=C stretchAromatic ring
1200-1300C-O stretchPhenol
1100-1200C-N stretchAmine

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols for compounds of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

GC-MS Parameters (Typical):

  • GC Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

FT-IR Acquisition Parameters (Typical):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Visualization of Workflows

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Sample Dissolve_in_Solvent Dissolve_in_Solvent Sample->Dissolve_in_Solvent NMR/MS Prepare_Pellet_or_ATR Prepare_Pellet_or_ATR Sample->Prepare_Pellet_or_ATR FT-IR NMR_Spectrometer NMR_Spectrometer Dissolve_in_Solvent->NMR_Spectrometer GC_MS GC_MS Dissolve_in_Solvent->GC_MS FTIR_Spectrometer FTIR_Spectrometer Prepare_Pellet_or_ATR->FTIR_Spectrometer 1H_13C_Spectra 1H_13C_Spectra NMR_Spectrometer->1H_13C_Spectra Structure_Elucidation Structure_Elucidation 1H_13C_Spectra->Structure_Elucidation Mass_Spectrum Mass_Spectrum GC_MS->Mass_Spectrum Mass_Spectrum->Structure_Elucidation IR_Spectrum IR_Spectrum FTIR_Spectrometer->IR_Spectrum Functional_Group_ID Functional_Group_ID IR_Spectrum->Functional_Group_ID Final_Report Final_Report Structure_Elucidation->Final_Report Functional_Group_ID->Structure_Elucidation

Caption: A generalized workflow for the spectral analysis of an organic compound.

Signaling Pathways and Logical Relationships

Structure_Elucidation_Logic NMR NMR Data (Aromatic & Aliphatic Protons, N-Methyl, Carbon Skeleton) Tetrahydroisoquinoline_Core Tetrahydroisoquinoline Core Structure NMR->Tetrahydroisoquinoline_Core Methyl_Group N-Methyl Group NMR->Methyl_Group Substitution_Pattern Substitution Pattern on Aromatic Ring NMR->Substitution_Pattern MS Mass Spectrometry (Molecular Ion Peak at m/z 163, Characteristic Fragmentation) MS->Tetrahydroisoquinoline_Core FTIR FT-IR Data (O-H, C-H aromatic/aliphatic, C=C aromatic, C-O, C-N stretches) FTIR->Tetrahydroisoquinoline_Core Hydroxyl_Group Phenolic Hydroxyl Group FTIR->Hydroxyl_Group Final_Structure This compound Tetrahydroisoquinoline_Core->Final_Structure Methyl_Group->Final_Structure Hydroxyl_Group->Final_Structure Substitution_Pattern->Final_Structure

Caption: Logical relationship between spectral data and structure elucidation.

Disclaimer: The ¹H NMR, ¹³C NMR, and FT-IR spectral data presented in this guide are predicted and have not been experimentally verified from published sources for this compound. The mass spectrometry data is based on a closely related synonym. These data are intended for illustrative and educational purposes. For definitive structural confirmation, experimental acquisition and analysis of the spectral data for the compound of interest are required.

Spectroscopic Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this and related tetrahydroisoquinoline derivatives in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from established principles of NMR and MS, and by analogy to the known spectral data of related compounds such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and other 6-hydroxytetrahydroisoquinolines.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~6.85d~8.01HH-7
~6.65dd~8.0, 2.51HH-8
~6.60d~2.51HH-5
~4.90 (broad s)s-1H-OH
~3.50s-2HH-1
~2.90t~6.02HH-3
~2.70t~6.02HH-4
~2.45s-3HN-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~155.0CC-6
~135.0CC-4a
~129.0CHC-7
~126.0CC-8a
~115.0CHC-8
~113.0CHC-5
~55.0CH₂C-1
~51.0CH₂C-3
~46.0CH₃N-CH₃
~28.0CH₂C-4

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment Ion
177~40[M]⁺
176~100[M-H]⁺
162~70[M-CH₃]⁺
134~30[M-C₂H₅N]⁺
118~50[M-C₂H₅N-O]⁺
91~20[C₇H₇]⁺

Experimental Protocols

The following are general experimental protocols for obtaining NMR and mass spectrometry data for compounds similar to this compound. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. ¹H NMR Acquisition: [1]

  • The instrument used is a 400 MHz spectrometer.[1]

  • The sample is shimmed to achieve optimal magnetic field homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-3 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-64 (depending on sample concentration)

  • The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[1]

3. ¹³C NMR Acquisition: [1]

  • The instrument used is a 100 MHz spectrometer.[1]

  • A proton-decoupled ¹³C NMR experiment (e.g., using a DEPT or PENDANT pulse sequence) is performed to simplify the spectrum and enhance sensitivity.[2]

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Spectral width: ~200-250 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)

  • The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to the solvent peak.[1]

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) can be used.

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

2. Ionization (Electron Ionization - EI): [3]

  • The sample is introduced into the ion source, which is under high vacuum.[4]

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]

  • This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.[3]

3. Mass Analysis:

  • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_results Final Characterization Purified_Compound Purified Compound NMR_Sample_Prep Dissolve in Deuterated Solvent Purified_Compound->NMR_Sample_Prep MS_Sample_Prep Dissolve in Volatile Solvent Purified_Compound->MS_Sample_Prep NMR_Acquisition 1H and 13C NMR Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Interpretation (Chemical Shift, Coupling, Integration) NMR_Processing->NMR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Ionization Ionization (e.g., Electron Ionization) MS_Sample_Prep->Ionization Mass_Analysis Mass Analysis (Separation by m/z) Ionization->Mass_Analysis MS_Detection Detection and Spectrum Generation Mass_Analysis->MS_Detection MS_Analysis Fragmentation Pattern Analysis MS_Detection->MS_Analysis MS_Analysis->Structure_Confirmation

Caption: General workflow for NMR and Mass Spectrometry analysis.

References

The Enigmatic Mechanism of Action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Direct experimental data on the biological activity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is notably scarce in publicly available scientific literature. This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented pharmacology of structurally analogous compounds within the tetrahydroisoquinoline (THIQ) class. The information herein is intended to provide a robust framework for future research and drug development efforts focused on this molecule.

Executive Summary

This compound is a member of the tetrahydroisoquinoline (THIQ) family, a class of compounds with diverse and significant biological activities. While this specific molecule remains largely uncharacterized, its structural features—a 6-hydroxyl group and N-methylation—suggest a plausible interaction with key neurological targets. This guide posits that the core mechanism of action of this compound likely involves modulation of dopaminergic systems and inhibition of monoamine oxidase (MAO) enzymes. These interactions could endow the compound with neuroprotective or neurotoxic properties, a duality often observed within the THIQ family. This document summarizes the available data on related compounds, outlines potential experimental protocols to elucidate the precise mechanism, and provides visual representations of the hypothesized signaling pathways.

Inferred Pharmacological Profile

Based on structure-activity relationships of analogous THIQs, the pharmacological profile of this compound is likely to encompass the following activities:

  • Dopamine Receptor Modulation: The THIQ scaffold is a well-established pharmacophore for dopamine receptor ligands. Depending on the overall conformation and substituent effects, this compound could act as an agonist, antagonist, or allosteric modulator at D1-like and/or D2-like dopamine receptors. Early studies on THIQs revealed their potential as neuroleptic-like compounds, often acting as antagonists at the D2 receptor[1].

  • Monoamine Oxidase (MAO) Inhibition: Many THIQ derivatives are known inhibitors of MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased synaptic availability of dopamine, norepinephrine, and serotonin, a mechanism with therapeutic potential in neurodegenerative diseases and depression[1][2][3]. The N-methylation of the THIQ core, as seen in the target molecule, is a structural feature known to be compatible with MAO substrate activity or inhibition[4].

  • Neuroprotective and/or Neurotoxic Potential: The modulation of dopaminergic signaling and MAO activity can have profound effects on neuronal health. By preventing the breakdown of dopamine, MAO inhibition can be neuroprotective[1][3]. Conversely, some N-methylated THIQs can be oxidized by MAO to form potentially toxic isoquinolinium ions, a pathway implicated in the pathogenesis of Parkinson's disease[4]. The presence of a hydroxyl group on the aromatic ring may also influence the antioxidant properties of the molecule.

Quantitative Data for Structurally Related Compounds

To provide a quantitative basis for the inferred mechanism of action, the following tables summarize key pharmacological data for structurally similar THIQ derivatives.

Table 1: Dopamine Receptor Affinity of Tetrahydroisoquinoline Analogs

CompoundReceptor SubtypeAssay TypeAffinity (Ki in nM)Reference
7-CF3SO2O-THIQ derivativeD3Radioligand Binding~4[5]
7-CF3SO2O-THIQ derivativeD2Radioligand Binding~600[5]
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivativeD3Radioligand BindingHigh Affinity[6]
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivativeD2Radioligand BindingLow Affinity[6]

Table 2: Monoamine Oxidase Inhibition by Tetrahydroisoquinoline Analogs

CompoundEnzymeInhibition TypeKi (µM)Reference
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)MAO-ACompetitive, Reversible9[7]
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)MAO-BNoncompetitive106[7]

Experimental Protocols for Elucidation of Mechanism

To definitively characterize the mechanism of action of this compound, the following experimental approaches are recommended.

Dopamine Receptor Binding Assays

Objective: To determine the binding affinity of this compound for dopamine D1-like and D2-like receptors.

Methodology: Radioligand displacement assays using membranes from cells expressing recombinant human dopamine receptors or from rodent striatal tissue.

  • D1-like Receptor Assay:

    • Prepare cell membranes expressing D1 receptors.

    • Incubate membranes with a fixed concentration of a high-affinity D1-selective radioligand (e.g., [³H]SCH23390).

    • Add increasing concentrations of this compound.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify bound radioactivity using liquid scintillation counting.

    • Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

  • D2-like Receptor Assay:

    • Prepare cell membranes expressing D2 receptors.

    • Incubate membranes with a fixed concentration of a high-affinity D2-selective radioligand (e.g., [³H]spiperone).

    • Follow steps 3-6 as described for the D1-like receptor assay.

Monoamine Oxidase Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of this compound for MAO-A and MAO-B.

Methodology: Enzyme inhibition assays using recombinant human MAO-A and MAO-B or mitochondrial fractions from rodent liver or brain.

  • Pre-incubate the MAO enzyme preparation with varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding a specific substrate (e.g., kynuramine for both isoforms, or a selective substrate for each).

  • Measure the rate of product formation using a spectrophotometric or fluorometric method.

  • Determine the IC₅₀ value for each isoform.

  • Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and the Ki value.

Visualizing the Hypothesized Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

G cluster_0 Hypothesized Signaling Pathways THIQ 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol D2R Dopamine D2 Receptor THIQ->D2R Antagonism (?) MAO Monoamine Oxidase (A and/or B) THIQ->MAO Inhibition (?) Dopamine_Inc Increased Synaptic Dopamine THIQ->Dopamine_Inc AC Adenylate Cyclase D2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Dopamine Dopamine Degradation MAO->Dopamine

Hypothesized interaction of the compound with dopaminergic signaling and metabolism.

G cluster_1 Experimental Workflow for Mechanism Elucidation Compound 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol Receptor_Binding Dopamine Receptor Binding Assays Compound->Receptor_Binding MAO_Inhibition MAO Inhibition Assays Compound->MAO_Inhibition Functional_Assays Cell-Based Functional Assays (e.g., cAMP measurement) Receptor_Binding->Functional_Assays SAR Structure-Activity Relationship Studies Receptor_Binding->SAR MAO_Inhibition->Functional_Assays MAO_Inhibition->SAR In_Vivo In Vivo Animal Models (e.g., Parkinson's Disease models) Functional_Assays->In_Vivo Mechanism Elucidation of Mechanism of Action In_Vivo->Mechanism SAR->Mechanism

A proposed workflow for the comprehensive study of the compound's mechanism.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the existing body of literature on its structural analogs provides a strong foundation for targeted investigation. The hypothesized dual action on dopamine receptors and monoamine oxidase presents a compelling rationale for its potential as a modulator of dopaminergic neurotransmission. Future research should prioritize the synthesis of this compound and the execution of the outlined experimental protocols. Such studies will be crucial in validating the inferred mechanism and unlocking the therapeutic potential of this and related tetrahydroisoquinoline derivatives. The structure-activity relationships within the broader THIQ class suggest that subtle modifications to the core structure can significantly alter the pharmacological profile, highlighting the importance of empirical testing.

References

Biological Targets of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological targets of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a member of the broadly studied 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. While specific pharmacological data for this particular analog is limited in publicly available literature, this document extrapolates potential activities based on the well-established pharmacology of the THIQ scaffold and its derivatives. This guide also furnishes detailed, generalized experimental protocols for the in-vitro characterization of this compound against key biological target families, including monoamine oxidases, dopamine receptors, and serotonin receptors. The included signaling pathway diagrams and experimental workflow visualizations offer a framework for designing and executing a comprehensive pharmacological profiling campaign for this compound.

Introduction to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. Derivatives of the THIQ scaffold have been shown to interact with a variety of G-protein coupled receptors (GPCRs) and enzymes, making them attractive starting points for drug discovery programs targeting neurological and other disorders.

Known and Potential Biological Targets

Based on the pharmacology of structurally related THIQ analogs, the primary potential biological targets for this compound are monoamine oxidases, dopamine receptors, and serotonin receptors.

Monoamine Oxidase (MAO)

Several THIQ derivatives are known inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters. Notably, the direct parent compound, 2-methyl-1,2,3,4-tetrahydroisoquinoline, is a potent and selective inhibitor of MAO-B.

Table 1: MAO-B Inhibitory Activity of 2-Methyl-1,2,3,4-tetrahydroisoquinoline

CompoundTargetKi (µM)
2-Methyl-1,2,3,4-tetrahydroisoquinolineMAO-B1

Data extrapolated from studies on the parent compound.

Signaling Pathway for MAO Inhibition

MAO_Inhibition cluster_pre_synaptic Pre-synaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites 2_Methyl_THIQ_6_ol 2-Methyl-1,2,3,4-tetrahydro- isoquinolin-6-ol 2_Methyl_THIQ_6_ol->MAO Inhibition

Figure 1: Inhibition of Monoamine Oxidase by this compound.

Dopamine Receptors

The THIQ scaffold is a common feature in ligands targeting dopamine receptors, particularly the D2 and D3 subtypes. While specific data for this compound is unavailable, its structural similarity to known dopamine receptor ligands suggests potential interaction.

Logical Relationship for Dopamine Receptor Screening

Dopamine_Receptor_Screening Compound 2-Methyl-1,2,3,4-tetrahydro- isoquinolin-6-ol Primary_Binding_Assay Primary Screen: Radioligand Binding Assay (e.g., [3H]-Spiperone) Compound->Primary_Binding_Assay Determine_Ki Determine Ki Primary_Binding_Assay->Determine_Ki Functional_Assay Functional Assay: cAMP Accumulation or β-Arrestin Recruitment Determine_EC50_Emax Determine EC50 & Emax Functional_Assay->Determine_EC50_Emax Determine_Ki->Functional_Assay If Active

Figure 2: Workflow for assessing dopamine receptor activity.

Serotonin Receptors

Certain THIQ derivatives have demonstrated affinity for various serotonin (5-HT) receptor subtypes. Given the structural motifs present in this compound, evaluation against a panel of 5-HT receptors is warranted.

Experimental Protocols

The following are detailed, generalized protocols for the initial characterization of this compound.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the in-vitro inhibitory potency (IC50) of this compound against human MAO-B.

Materials:

  • Recombinant human MAO-B

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (standard)

  • Test compound (this compound)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader (Excitation: 310 nm, Emission: 400 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the standard (e.g., Pargyline) in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of buffer, 25 µL of test compound/standard/vehicle, and 25 µL of recombinant human MAO-B enzyme solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate kynuramine.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 75 µL of 2N NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MAO-B Assay

MAO_B_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound and Standard Start->Prepare_Reagents Plate_Setup Add Buffer, Compound, and MAO-B Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Add_Substrate Add Kynuramine Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Stop_Reaction Add 2N NaOH Incubation->Stop_Reaction Read_Fluorescence Measure Fluorescence (Ex: 310 nm, Em: 400 nm) Stop_Reaction->Read_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the MAO-B inhibition assay.

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Membranes from cells expressing recombinant human D2 receptors

  • [3H]-Spiperone (radioligand)

  • Haloperidol (non-specific binding competitor)

  • Test compound (this compound)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well filter plate, add assay buffer, [3H]-Spiperone, and the test compound or vehicle. For non-specific binding, add haloperidol.

  • Add the D2 receptor-containing membranes to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Calcium Mobilization Functional Assay

Objective: To determine the functional activity (EC50 and Emax) of this compound at the human serotonin 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4)

  • Serotonin (agonist standard)

  • Test compound (this compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

  • Plate the 5-HT2A expressing cells in microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound and serotonin standard in assay buffer.

  • Using a fluorescence imaging plate reader, measure the baseline fluorescence.

  • Add the test compound or standard to the wells and immediately begin measuring the change in fluorescence over time.

  • Determine the peak fluorescence response for each concentration.

  • Calculate the EC50 and Emax values by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

While direct experimental data for this compound is currently scarce, its structural relationship to a well-validated pharmacophore suggests a high probability of interaction with key neurological targets, including monoamine oxidases and various GPCRs. The experimental protocols provided in this guide offer a robust framework for the comprehensive pharmacological characterization of this and other novel THIQ derivatives. Such studies are essential to unlock the full therapeutic potential of this important class of molecules.

Structure-Activity Relationship Studies of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. This technical guide focuses on the structure-activity relationship (SAR) of a specific derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, and its analogs. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design and development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of synthetic and biological pathways to facilitate further research in this area.

Core Structure and Points of Modification

The foundational structure for this guide is this compound. The key points for chemical modification in SAR studies include:

  • Position 1: Substitution at this position can significantly influence receptor binding and functional activity.

  • Position 6: The phenolic hydroxyl group is a key feature, and its modification or the introduction of substituents on the aromatic ring can modulate activity and pharmacokinetic properties.

  • Nitrogen at Position 2: The N-methyl group can be replaced with other alkyl or aryl substituents to explore the impact on target engagement.

  • Positions 3 and 4: Modifications to the saturated heterocyclic ring can affect the conformational flexibility and overall topology of the molecule.

Structure-Activity Relationship Insights

While comprehensive SAR studies starting from the exact this compound core are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related 6-hydroxy-THIQ and N-methyl-THIQ analogs.

Dopamine Receptor Affinity

Derivatives of 6-hydroxy-tetrahydroisoquinoline have been investigated as ligands for dopamine receptors, particularly the D3 subtype, which is a target for central nervous system disorders. A study on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives, which are regioisomers of the core molecule of interest, revealed that these compounds can exhibit strong affinity for the D3 receptor.[1] The presence of the hydroxyl group is crucial for hydrogen bonding interactions within the receptor's binding pocket.[1]

Table 1: Dopamine Receptor (D3) Affinity of Selected 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogs [1]

CompoundR (Substitution on N-aryl)Ki (nM) for D3R
1 H1.5
2 4-Cl2.1
3 4-F1.8
4 4-CH33.5

Note: This data is for 6-methoxy-7-hydroxy-THIQ derivatives, providing insight into the potential SAR of 6-hydroxy-THIQ analogs.

The data suggests that small electron-withdrawing or lipophilic substituents on the N-aryl group are well-tolerated and can maintain high affinity for the D3 receptor.

Antimalarial Activity

Studies on 1-aryl-6-hydroxy-THIQ analogs have demonstrated their potential as antimalarial agents. Several compounds in a synthesized series showed moderate to potent activity against Plasmodium falciparum, with some exhibiting efficacy comparable to the standard drug chloroquine.[2] This indicates that the 6-hydroxy-THIQ scaffold is a viable starting point for the development of novel antimalarial drugs.

Experimental Protocols

General Synthesis of 1-Substituted-2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Derivatives (Pictet-Spengler Reaction)

A common and effective method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[2]

Step 1: Formation of the Phenethylamine Precursor The synthesis would typically begin with a suitably protected 4-hydroxyphenethylamine derivative.

Step 2: Condensation with an Aldehyde The phenethylamine precursor is reacted with an aldehyde in the presence of an acid catalyst. The choice of aldehyde determines the substituent at the 1-position of the resulting THIQ.

Step 3: Cyclization and Aromatization The intermediate imine undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.

Step 4: N-Methylation and Deprotection The secondary amine at the 2-position is methylated, typically using a reagent like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide. Any protecting groups on the hydroxyl function are then removed to yield the final product.

G cluster_synthesis Pictet-Spengler Synthesis start Protected 4-Hydroxyphenethylamine imine Imine Intermediate start->imine + Aldehyde, Acid Catalyst aldehyde Aldehyde (R-CHO) aldehyde->imine thiq 1-Substituted-6-hydroxy-THIQ imine->thiq Intramolecular Cyclization n_methylation N-Methylation thiq->n_methylation Methylating Agent final_product 2-Methyl-1-substituted-6-hydroxy-THIQ n_methylation->final_product Deprotection (if needed)

A generalized workflow for the Pictet-Spengler synthesis of target compounds.
Dopamine D3 Receptor Binding Assay

The affinity of synthesized compounds for the dopamine D3 receptor can be determined through a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human dopamine D3 receptor.

  • Radioligand, e.g., [3H]-spiperone or [3H]-7-OH-DPAT.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Test compounds at various concentrations.

  • Non-specific binding control (e.g., haloperidol).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

G cluster_assay Radioligand Binding Assay Workflow reagents Prepare reagents: - Cell membranes (D3R) - Radioligand - Test compounds incubation Incubate reagents reagents->incubation filtration Rapid filtration incubation->filtration counting Scintillation counting filtration->counting analysis Data analysis (IC50, Ki) counting->analysis

A simplified workflow for a dopamine D3 receptor binding assay.

Signaling Pathways

Dopamine receptors, including the D3 subtype, are G protein-coupled receptors (GPCRs). Upon binding of an agonist, they typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Antagonists, which are often the goal of SAR studies for CNS disorders, block this signaling cascade.

G cluster_pathway Simplified Dopamine D3 Receptor Signaling Ligand Dopamine (Agonist) D3R Dopamine D3 Receptor Ligand->D3R Activates Antagonist THIQ Antagonist Antagonist->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Effects cAMP->Downstream Modulates

A simplified diagram of the dopamine D3 receptor signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of biological systems, including the central nervous system and infectious diseases. The insights from related 6-hydroxy-THIQ analogs suggest that modifications at the 1-position and on the N-aryl moiety can significantly impact biological activity. Future research should focus on the systematic exploration of the chemical space around this core structure to delineate a more comprehensive structure-activity relationship. The experimental protocols and pathways outlined in this guide provide a framework for such investigations.

References

Potential therapeutic applications of "2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Applications of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and Related Tetrahydroisoquinoline Analogs

Introduction

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, which are recognized for their diverse biological activities and presence in both natural products and synthetic molecules.[1][2][3] The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential against a range of conditions, particularly neurodegenerative disorders.[1][2][4] While specific research on this compound is limited, this guide will explore its potential therapeutic applications by examining the extensive research on closely related THIQ analogs. The primary focus will be on neuroprotection, a prominent activity of this compound class.[4][5]

Core Scaffold and Synthesis

The 1,2,3,4-tetrahydroisoquinoline nucleus is a secondary amine with the chemical formula C9H11N.[1] A common and historically significant method for synthesizing the THIQ core is the Pictet-Spengler condensation.[1][6] This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[6] Other synthetic strategies include the Bischler-Napieralski reaction followed by reduction, and various modern catalytic methods that allow for the synthesis of diverse and specifically substituted THIQ derivatives.[7][8]

Potential Therapeutic Applications

The therapeutic potential of THIQ derivatives is broad, with significant research focused on their role in neurodegenerative diseases, particularly Parkinson's disease.[9][10][11] Other reported activities include anti-inflammatory, antibacterial, antiviral, and anticancer effects.[1][2]

Neuroprotection in Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[9][11] A key driver of this neuronal death is oxidative stress and neuroinflammation.[9] Several THIQ analogs have shown promise in preclinical models of PD by addressing these pathological processes.

1. Antioxidant and Anti-inflammatory Activity:

A related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has demonstrated significant antioxidant properties in a rat model of Parkinson's disease.[9][11] HTHQ was found to reduce levels of oxidative stress markers and decrease the expression of pro-inflammatory cytokines.[9] This was associated with an improvement in motor coordination and an increase in tyrosine hydroxylase levels, a marker for dopaminergic neurons.[9] The antioxidant effect of tetrahydroquinoline derivatives is thought to be partly due to the secondary nitrogen atom in the hydroquinoline ring.[9]

2. Modulation of Dopaminergic Systems:

Some THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to directly interact with the dopaminergic system.[12] Studies have indicated that 1MeTIQ can increase the concentration of dopamine and its metabolites in the striatum.[12][13] Furthermore, certain THIQ analogs have been designed as dopamine receptor agonists, which is a key therapeutic strategy in managing Parkinson's disease symptoms.[14][15] For instance, enantiomers of salsolinol, a close structural analog of dopamine, have shown neuroprotective properties and are suggested to interact with dopamine D2 receptors.[10]

3. Anti-apoptotic Effects:

In models of Parkinson's disease, the administration of HTHQ has been shown to suppress apoptosis (programmed cell death) of neurons.[11] This anti-apoptotic effect is linked to the compound's ability to enhance the antioxidant system and normalize the activity of cellular chaperones, which help in protein folding and prevent the aggregation of toxic proteins.[11][16]

Quantitative Data for Related Tetrahydroisoquinoline Analogs

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for related and representative THIQ compounds to illustrate their biological activities.

CompoundBiological ActivityAssay SystemMeasured ValueReference
DiclofensineMonoamine reuptake inhibitorRat brain synaptosomesIC50 = 0.74 nM (Dopamine), 2.3 nM (Noradrenaline), 3.7 nM (Serotonin)[17]
Salsolinol EnantiomersNeuroprotectiveHuman dopaminergic SH-SY5Y neuroblastoma cell lineNeuroprotective at 50 µM[10]
N-Methyl-(R)-salsolinolNon-toxicHuman dopaminergic SH-SY5Y neuroblastoma cell lineNo toxic effect up to 750 µM[10]
(R)-1-MeTIQNeuroprotectiveMouse model of TIQ-induced parkinsonismPrevented TIQ-induced bradykinesia and loss of tyrosine hydroxylase-positive cells[13]

Experimental Protocols

The following are generalized experimental protocols representative of the methodologies used to evaluate the therapeutic potential of THIQ derivatives in the context of neurodegenerative diseases.

In Vitro Neuroprotection Assay
  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions.

  • Induction of Toxicity: Neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA), MPP+, or rotenone, which mimic the neurodegenerative processes in Parkinson's disease.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a THIQ derivative) for a specified period before the addition of the neurotoxin.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release.

  • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

  • Data Analysis: The protective effect of the compound is determined by comparing the viability of compound-treated cells to that of cells treated with the neurotoxin alone.

Animal Model of Parkinson's Disease (Rotenone-Induced)
  • Animal Model: Male Wistar rats are typically used. Parkinsonism is induced by subcutaneous or intraperitoneal administration of rotenone over a period of several weeks.

  • Compound Administration: The test compound is administered orally or via injection at various doses, either before or concurrently with rotenone administration. A control group receives the vehicle, and a positive control group may receive an established anti-Parkinsonian drug like L-DOPA or rasagiline.[9]

  • Behavioral Assessment: Motor coordination and activity are assessed using tests such as the rotarod test, open field test, and cylinder test.

  • Neurochemical Analysis: After the treatment period, animals are euthanized, and brain tissue (specifically the striatum and substantia nigra) is collected. Levels of dopamine and its metabolites (DOPAC and HVA) are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Biochemical Assays: Brain tissue homogenates are used to measure markers of oxidative stress (e.g., lipid peroxidation, protein carbonyls) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).[9]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Oxidative Stress & Neuroinflammation cluster_1 Therapeutic Intervention Neurotoxin (e.g., Rotenone) Neurotoxin (e.g., Rotenone) Mitochondrial Dysfunction Mitochondrial Dysfunction Neurotoxin (e.g., Rotenone)->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage NF-κB Activation NF-κB Activation Oxidative Stress->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation Neuroinflammation->Neuronal Damage THIQ THIQ Derivative ROS Scavenging ROS Scavenging THIQ->ROS Scavenging Inhibits NF-κB Inhibition NF-κB Inhibition THIQ->NF-κB Inhibition Inhibits

Caption: Proposed mechanism of neuroprotection by THIQ derivatives.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Culture Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with THIQ Compound A->B C Induce Neurotoxicity (e.g., Rotenone) B->C D Assess Cell Viability (MTT Assay) C->D E Measure Oxidative Stress (ROS Assay) C->E F Induce Parkinsonism in Rodent Model D->F Promising candidates G Administer THIQ Compound F->G H Behavioral Testing (e.g., Rotarod) G->H I Neurochemical Analysis (Dopamine Levels) G->I J Histological Analysis (TH Staining) G->J

Caption: General workflow for evaluating neuroprotective compounds.

Conclusion

While direct experimental data on this compound is not extensively available, the broader class of tetrahydroisoquinoline derivatives has demonstrated significant potential as therapeutic agents, particularly for neurodegenerative disorders like Parkinson's disease. The neuroprotective effects of these compounds appear to be multifactorial, involving antioxidant, anti-inflammatory, and direct modulatory effects on the dopaminergic system. Further investigation into the specific properties of this compound is warranted to determine if it shares the promising therapeutic profile of its structural analogs. The synthetic accessibility of the THIQ scaffold allows for the generation of diverse libraries of compounds for structure-activity relationship studies, which could lead to the development of novel and potent neuroprotective agents.

References

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Comprehensive Technical Guide on its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a member of the tetrahydroisoquinoline (THIQ) class of compounds, is emerging as a promising neuroprotective agent. The THIQ scaffold is prevalent in numerous natural and synthetic molecules demonstrating a wide array of biological activities, including potent neuroprotective effects against various neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, proposed mechanisms of action, and the existing, albeit limited, experimental data supporting the neuroprotective profile of this compound and its close analogs. The primary neuroprotective mechanisms associated with the broader class of THIQ derivatives include antioxidant activity, inhibition of apoptosis, and modulation of key cellular signaling pathways. This document aims to consolidate the current knowledge and provide a framework for future research and development of this compound as a potential therapeutic for neurodegenerative diseases.

Introduction

Tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds widely distributed in nature and are core structures in many alkaloids.[1] Synthetic and natural THIQ analogs have garnered substantial attention for their diverse pharmacological properties, including anti-inflammatory, anti-bacterial, and notably, neuroprotective activities.[1][2] The neuroprotective potential of THIQs stems from their ability to counteract several pathological processes implicated in neurodegenerative diseases, such as oxidative stress, apoptosis, and neuroinflammation.[2][3]

Salsolinol (1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol), a structurally similar compound to the topic of this guide, has demonstrated neuroprotective properties in in-vitro models, highlighting the potential of the hydroxylated THIQ scaffold.[4] This guide focuses specifically on this compound, summarizing its synthesis and collating the available evidence for its neuroprotective effects, primarily through the lens of related compounds due to the limited direct research on this specific molecule.

Synthesis of this compound

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is classically achieved through well-established methods such as the Pictet-Spengler and Bischler-Napieralski reactions.[1][5] These reactions provide a versatile foundation for the creation of a diverse library of THIQ derivatives.

General Synthetic Strategies
  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.[1][6] The choice of the starting β-arylethylamine and the carbonyl compound allows for the introduction of various substituents onto the THIQ scaffold.

  • Bischler-Napieralski Reaction: This method utilizes the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[5][7]

A documented, though brief, experimental procedure exists for the synthesis of a related carbamate derivative, starting from this compound. This suggests the availability of the parent compound for further derivatization. The procedure involves dissolving 2–methyl–1,2,3,4–tetrahydroisoquinolin–6–ol in anhydrous THF, followed by the addition of sodium metal and phenylisocyanate.[8]

Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of tetrahydroisoquinoline derivatives are multifaceted and involve the modulation of several key cellular pathways. While direct evidence for this compound is limited, the mechanisms of action can be inferred from studies on structurally related THIQ compounds.

Antioxidant and Anti-inflammatory Activity

A primary mechanism underlying the neuroprotective effects of many THIQ derivatives is their ability to combat oxidative stress by scavenging free radicals.[3][9] This antioxidant activity is crucial in mitigating the neuronal damage caused by reactive oxygen species (ROS) in various neurodegenerative conditions. Furthermore, THIQ compounds have been shown to possess anti-inflammatory properties, which contribute to their neuroprotective profile by reducing the inflammatory responses that exacerbate neuronal injury.[2][10]

Anti-Apoptotic Effects

Inhibition of apoptosis, or programmed cell death, is another critical aspect of the neuroprotection afforded by THIQ derivatives.[11][12] This is often achieved through the modulation of key apoptotic regulators.

  • Caspase-3 Inhibition: Caspases, particularly caspase-3, are key executioner enzymes in the apoptotic cascade. The inhibition of caspase-3 activation is a significant mechanism by which neuroprotective agents can prevent cell death.[12]

  • Mitochondrial Integrity: The mitochondrion plays a central role in the intrinsic apoptotic pathway. A study on a derivative of this compound demonstrated a reduction in mitochondrial membrane potential, suggesting a potential role in modulating mitochondrial function.[1] The maintenance of mitochondrial membrane potential is vital for neuronal survival, and its disruption can trigger the apoptotic cascade.

Modulation of Signaling Pathways

Several key signaling pathways are implicated in the neuroprotective effects of THIQ derivatives.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is a common mechanism for neuroprotection.

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key strategy for protecting against oxidative stress-induced neuronal damage.

The following diagram illustrates the potential interplay of these pathways in the neuroprotective action of THIQ derivatives.

G cluster_stress Cellular Stressors cluster_thiq This compound (Proposed Action) cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Outcome Oxidative Stress Oxidative Stress Apoptosis Inhibition of Apoptosis Oxidative Stress->Apoptosis Neurotoxins Neurotoxins Neurotoxins->Oxidative Stress induce Neurotoxins->Apoptosis induce THIQ 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol PI3K_Akt PI3K/Akt Pathway THIQ->PI3K_Akt activates Nrf2 Nrf2 Pathway THIQ->Nrf2 activates THIQ->Apoptosis inhibits Mitochondria Mitochondrial Protection THIQ->Mitochondria protects PI3K_Akt->Apoptosis inhibits Antioxidant Increased Antioxidant Response Nrf2->Antioxidant promotes Antioxidant->Oxidative Stress reduces Neuroprotection Neuroprotection Mitochondria->Apoptosis regulates G A 1. Seed SH-SY5Y cells in 96-well plates B 2. Differentiate cells (e.g., with retinoic acid) A->B C 3. Pre-treat with 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol (various concentrations) B->C D 4. Induce neurotoxicity (e.g., with MPP+ or 6-OHDA) C->D E 5. Incubate for 24-48 hours D->E F 6. Assess cell viability (e.g., MTT or MTS assay) E->F G 7. Analyze data and determine EC50 F->G

References

In Silico Modeling of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the novel compound 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Due to the limited publicly available data on this specific molecule, this guide will focus on established protocols for a plausible biological target, Phosphodiesterase 4 (PDE4), a known target for the broader class of tetrahydroisoquinoline (THIQ) derivatives. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations, presents comparative quantitative data for related THIQ compounds, and utilizes visualizations to illustrate key workflows and concepts in computational drug discovery.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The therapeutic potential of THIQ derivatives often stems from their ability to interact with specific biological targets, modulating their function. While the specific targets of this compound are yet to be fully elucidated, its structural similarity to known inhibitors of Phosphodiesterase 4 (PDE4) makes this enzyme a prime candidate for in silico investigation.

PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, resulting in the suppression of pro-inflammatory mediators. Several THIQ-based molecules have been identified as potent PDE4 inhibitors, highlighting the potential of this compound in this therapeutic area.

In Silico Experimental Protocols

This section details the standard computational procedures for investigating the interaction between a small molecule, such as this compound, and a protein target, in this case, PDE4.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for understanding the binding mode of a potential drug candidate.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein, PDE4, from the Protein Data Bank (PDB; e.g., PDB ID: 6IMB).[1]

    • Remove all non-essential components from the PDB file, such as water molecules, co-crystallized ligands, and ions, unless they are known to be critical for binding.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign partial charges to each atom of the protein using a force field (e.g., AMBER, CHARMM).

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds for the ligand.

  • Docking Simulation:

    • Define the binding site on the PDE4 protein. This is typically the active site where the natural substrate or a known inhibitor binds. The location can be determined from the position of the co-crystallized ligand in the PDB structure.

    • Generate a grid box around the defined binding site to specify the search space for the docking algorithm.

    • Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the docking calculations. The program will explore various conformations and orientations of the ligand within the binding site.

    • The docking results will be ranked based on a scoring function that estimates the binding affinity (e.g., docking score, binding energy).

  • Analysis of Results:

    • Visualize the docked poses of the ligand within the protein's binding site to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Compare the docking score and binding mode of this compound with known PDE4 inhibitors to assess its potential as a binder.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation provides a detailed view of the dynamic behavior of a protein-ligand complex over time, offering insights into its stability and the nature of the interactions at an atomic level.

Methodology:

  • System Preparation:

    • Start with the best-docked pose of the this compound-PDE4 complex obtained from the molecular docking study.

    • Place the complex in a periodic box of a specific shape (e.g., cubic, dodecahedron).

    • Solvate the system by adding water molecules to the box.

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Simulation Parameters:

    • Choose a suitable force field (e.g., AMBER, GROMOS) to describe the interactions between atoms.

    • Define the simulation parameters, including the time step (typically 2 femtoseconds), temperature, pressure, and the total simulation time (e.g., 100 nanoseconds).

  • Simulation Protocol:

    • Energy Minimization: Perform energy minimization of the entire system to remove any bad contacts or steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). During equilibration, restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

    • Production Run: Once the system is equilibrated, remove the restraints and run the production MD simulation for the desired length of time. The trajectory of the atoms is saved at regular intervals.

  • Analysis of Trajectory:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. This includes calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

    • Examine the interactions between the ligand and the protein over time, such as the persistence of hydrogen bonds.

    • Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to get a more accurate estimation of the binding affinity.

Data Presentation: Comparative Analysis of THIQ Derivatives as PDE4 Inhibitors

As there is no publicly available quantitative data for this compound, this section presents a summary of the inhibitory activity (IC50 values) of other tetrahydroisoquinoline derivatives against PDE4. This data provides a valuable context for evaluating the potential potency of the compound of interest.

Compound IDScaffoldPDE4 SubtypeIC50 (µM)Reference
Compound 1 TetrahydroisoquinolinePDE4D0.89[2]
Compound 36 TetrahydroisoquinolinePDE4D0.032[2]
Compound 8 7-(Cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinolinePDE4B2.3[3]
RoflumilastN/A (Standard)PDE4B1.3[3]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the in silico modeling workflow and the underlying biological pathway.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure of 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 Docking Molecular Docking L3->Docking P1 Select PDE4 Crystal Structure (PDB) P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Energy Minimization P3->P4 P4->Docking MD Molecular Dynamics Simulation Docking->MD Analysis Binding Mode & Affinity Analysis Docking->Analysis Stability Complex Stability & Interaction Analysis MD->Stability

In Silico Modeling Workflow

signaling_pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activates cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation Pro-inflammatory Mediator Release PKA->Inflammation Inhibits Ligand 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol Ligand->PDE4 Inhibits

PDE4-mediated cAMP Signaling Pathway

logical_relationship Start Identify THIQ Scaffold in Bioactive Compounds Hypothesis Hypothesize PDE4 as a Target for This compound Start->Hypothesis InSilico In Silico Validation Hypothesis->InSilico Docking Molecular Docking InSilico->Docking Predicts Binding MD Molecular Dynamics InSilico->MD Assesses Stability Synthesis Chemical Synthesis & In Vitro Assay Docking->Synthesis MD->Synthesis Lead Lead Optimization Synthesis->Lead Confirmed Activity

Drug Discovery Logic Flow

Conclusion

This technical guide has provided a detailed framework for the in silico modeling of this compound, with a focus on its potential interaction with the therapeutically relevant target, PDE4. The outlined protocols for molecular docking and molecular dynamics simulations, along with the comparative data and visual workflows, offer a solid foundation for researchers to initiate computational investigations into this and related compounds. While in silico methods are powerful predictive tools, it is crucial to emphasize that their findings should be validated through experimental in vitro and in vivo studies to confirm the biological activity and therapeutic potential. The methodologies described herein represent the initial, yet critical, steps in the modern drug discovery pipeline.

References

An In-depth Technical Guide on 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (Salsolinol) and Its Role in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, more commonly known as salsolinol (SAL), is a dopamine-derived endogenous compound with a dualistic role in cellular physiology, exhibiting both neurotoxic and, under certain conditions, neuroprotective properties.[1][2] Structurally similar to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), salsolinol has been implicated in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease (PD).[3] This technical guide provides a comprehensive overview of salsolinol's chemistry, its intricate interactions with cellular pathways, quantitative data on its biological activity, and detailed experimental protocols for its study.

The primary neurotoxic mechanisms of salsolinol converge on the induction of oxidative stress, mitochondrial dysfunction, and the initiation of apoptotic cell death.[1] It has been shown to modulate several key signaling cascades, including the JNK, NF-κB, and Hippo pathways, and to induce endoplasmic reticulum (ER) stress.[4][5] Conversely, at lower concentrations, salsolinol has demonstrated neuroprotective effects against oxidative insults.[1] This document aims to serve as a critical resource for researchers investigating the multifaceted roles of salsolinol in cellular function and its potential as a therapeutic target or a pathogenic molecule in drug development.

Chemical and Physical Properties

Salsolinol is a chiral molecule, existing as (R)- and (S)-enantiomers, which can exhibit different biological activities.

PropertyValueReference
IUPAC Name 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Synonyms Salsolinol, 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline[1]
Molecular Formula C₁₀H₁₃NO₂
Molar Mass 179.22 g/mol
Appearance Yellow solid
Melting Point 147–149 °C

Biosynthesis and Metabolism

Salsolinol is synthesized endogenously through multiple pathways. The primary route is the non-enzymatic Pictet-Spengler condensation of dopamine with acetaldehyde.[6] An alternative enzymatic pathway involving salsolinol synthase produces the (R)-enantiomer from dopamine and acetaldehyde. It can also be formed from the condensation of dopamine with pyruvic acid, yielding salsolinol-1-carboxylic acid as an intermediate.

The metabolism of salsolinol can proceed via N-methylation to form N-methyl-(R)-salsolinol, a more potent neurotoxin.[7] This metabolite can be further oxidized to 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+).

Dopamine Dopamine Salsolinol Salsolinol (this compound) Dopamine->Salsolinol Pictet-Spengler (non-enzymatic) Salsolinol_1_Carboxylic_Acid Salsolinol-1-Carboxylic Acid Dopamine->Salsolinol_1_Carboxylic_Acid Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Salsolinol Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Salsolinol_1_Carboxylic_Acid N_Methyl_Salsolinol N-Methyl-Salsolinol Salsolinol->N_Methyl_Salsolinol N-methylation DMDHIQ DMDHIQ+ N_Methyl_Salsolinol->DMDHIQ Oxidation Salsolinol_1_Carboxylic_Acid->Salsolinol

Biosynthesis and metabolism of salsolinol.

Role in Cellular Pathways

Salsolinol exerts its biological effects by modulating a variety of cellular signaling pathways, primarily leading to neurotoxicity in dopaminergic neurons.

Induction of Oxidative Stress

A primary mechanism of salsolinol-induced cytotoxicity is the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants, such as glutathione (GSH).[1] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic pathways.

Salsolinol Salsolinol ROS Increased ROS Production Salsolinol->ROS GSH Decreased Glutathione (GSH) Salsolinol->GSH Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Salsolinol-induced oxidative stress pathway.

Mitochondrial Dysfunction

Salsolinol impairs mitochondrial function by inhibiting the electron transport chain, specifically targeting complex I (NADH-Q reductase) and/or complex II (succinate-Q reductase).[1][3] This leads to a decrease in ATP production and a disruption of the mitochondrial membrane potential, further contributing to cellular stress and apoptosis.

Apoptosis

Salsolinol is a potent inducer of apoptosis. This process is mediated by the activation of caspases, particularly caspase-3, and is influenced by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]

JNK and NF-κB Signaling Pathways

Salsolinol has been shown to activate the c-Jun N-terminal kinase (JNK) and nuclear factor-kappaB (NF-κB) signaling pathways.[1] Activation of these pathways is associated with cellular stress responses and can contribute to the induction of apoptosis.

Salsolinol Salsolinol JNK JNK Activation Salsolinol->JNK NFkB NF-κB Activation Salsolinol->NFkB Apoptosis Apoptosis JNK->Apoptosis NFkB->Apoptosis

Salsolinol activation of JNK and NF-κB pathways.

Endoplasmic Reticulum (ER) Stress

Salsolinol can induce ER stress by promoting the accumulation of misfolded proteins.[5] This activates the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.

Hippo Signaling Pathway

Recent studies have indicated that salsolinol can downregulate the Hippo signaling pathway.[4][9] This is mediated by an increase in m6A RNA methylation, leading to the degradation of Yes-associated protein 1 (YAP1) mRNA. The downregulation of YAP1, in turn, promotes autophagy and contributes to neurotoxicity.

PI3K/Akt Signaling Pathway

The role of the PI3K/Akt signaling pathway in salsolinol-mediated effects is an emerging area of research. Some evidence suggests that this pro-survival pathway may be inhibited by salsolinol, further contributing to its neurotoxic profile. However, more detailed studies are required to fully elucidate this interaction.

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of salsolinol and its derivatives.

Table 1: In Vitro Cytotoxicity of Salsolinol and Related Compounds
CompoundCell LineAssayIC₅₀ (µM)Incubation Time (h)Reference
SalsolinolSH-SY5YMTT3472[3]
SalsolinolSH-SY5YATP depletion6248[3]
(R)-SalsolinolAtT-20Alamar Blue540.212[10]
(S)-SalsolinolAtT-20Alamar Blue296.612[10]
N-Methyl-(R)-salsolinolSH-SY5YMTS86448[11]
Table 2: Receptor Binding and Functional Activity of Salsolinol
CompoundReceptor/TargetAssay TypeKᵢ (µM)EC₅₀ (µM)Reference
SalsolinolDopamine D₃Receptor Binding0.48[12]
(R/S)-Salsolinolµ-Opioid ReceptorcAMP Inhibition20
(S)-Salsolinolµ-Opioid ReceptorcAMP Inhibition9
(R)-Salsolinolµ-Opioid ReceptorcAMP Inhibition600
SalsolinolTyrosine HydroxylaseEnzyme Inhibition0.058 (58 nM)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of salsolinol.

Synthesis of Salsolinol via Pictet-Spengler Reaction

Objective: To synthesize racemic salsolinol from dopamine and acetaldehyde.

Materials:

  • Dopamine hydrochloride

  • Acetaldehyde

  • Concentrated hydrochloric acid

  • Water

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dopamine hydrochloride in water.

  • Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid followed by the dropwise addition of acetaldehyde.[13]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified time (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.[13]

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.[13]

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[13]

  • Purification: Purify the crude salsolinol by column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate.[13]

Start Start Dissolve Dissolve Dopamine HCl in Water Start->Dissolve Add_Reagents Add HCl and Acetaldehyde Dissolve->Add_Reagents Reflux Reflux for 2-4 hours Add_Reagents->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool Cool to Room Temperature TLC_Monitor->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry with MgSO₄ and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Pictet-Spengler synthesis of salsolinol workflow.

In Vitro Neurotoxicity Assessment in SH-SY5Y Cells

Objective: To assess the cytotoxic effects of salsolinol on a human dopaminergic neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Salsolinol hydrochloride (stock solution prepared in sterile water or DMSO)

  • 96-well cell culture plates

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit[14][15][16][17][18]

  • Caspase-Glo® 3/7 Assay kit[19]

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.

  • Salsolinol Treatment: Prepare serial dilutions of salsolinol in complete culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Remove the old medium from the cells and add 100 µL of the salsolinol-containing medium to the respective wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.

  • LDH Assay (Necrosis):

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Caspase-3/7 Assay (Apoptosis):

    • Use the cells remaining in the original plate. Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate for 1-2 hours at room temperature.

    • Measure luminescence using a plate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of ROS in salsolinol-treated cells.

Materials:

  • SH-SY5Y cells

  • Salsolinol

  • 96-well black, clear-bottom plates

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS

  • Fluorescence plate reader

Procedure:

  • Cell Plating and Treatment: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and treat with various concentrations of salsolinol as described in the neurotoxicity protocol.

  • DCFH-DA Staining: After the treatment period, remove the medium and wash the cells twice with PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Mitochondrial Complex Activity Assay

Objective: To measure the activity of mitochondrial electron transport chain complexes in the presence of salsolinol.

Materials:

  • Isolated mitochondria from SH-SY5Y cells

  • Specific substrates and inhibitors for each complex (e.g., rotenone for Complex I, antimycin A for Complex III)

  • Spectrophotometer or specialized mitochondrial function analyzer

  • Mitochondrial complex activity assay kits

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from control and salsolinol-treated SH-SY5Y cells using a commercially available kit or a standard differential centrifugation protocol.

  • Activity Measurement: Measure the activity of each complex using specific assay kits that typically involve monitoring the change in absorbance of a specific substrate or electron acceptor over time. For example, Complex I activity can be measured by following the oxidation of NADH.

  • Data Analysis: Calculate the specific activity of each complex (e.g., in nmol/min/mg protein) and compare the activities between control and salsolinol-treated groups.

HPLC-ECD Analysis of Salsolinol

Objective: To detect and quantify salsolinol in biological samples.

Materials:

  • HPLC system with an electrochemical detector (ECD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: e.g., 20/80 (v/v) Methanol/0.1 M NaH₂PO₄ (pH 3.4) containing 0.03% EDTA and 141 mg/L 1-octanesulfonic acid sodium salt[20]

  • Salsolinol standard

  • Perchloric acid for sample precipitation

Procedure:

  • Sample Preparation: For cell lysates or tissue homogenates, precipitate proteins with perchloric acid, centrifuge, and filter the supernatant.

  • Chromatographic Separation: Inject the prepared sample onto the HPLC system. Set the flow rate (e.g., 0.4 mL/min) and run the separation.[20]

  • Electrochemical Detection: Set the potential of the working electrode (e.g., +0.7 V vs. Ag/AgCl) to detect the oxidation of salsolinol.

  • Quantification: Compare the peak area of salsolinol in the sample to a standard curve generated from known concentrations of salsolinol to determine its concentration.

Conclusion

This compound (salsolinol) is a molecule of significant interest due to its complex and often contradictory roles in cellular function. Its well-established neurotoxic effects, driven by oxidative stress, mitochondrial impairment, and apoptosis, position it as a key player in the pathology of neurodegenerative diseases like Parkinson's disease. The involvement of multiple signaling pathways, including JNK, NF-κB, and the Hippo pathway, underscores the intricate nature of its cellular interactions. The potential for neuroprotective effects at lower concentrations adds another layer of complexity, suggesting a dose-dependent duality in its biological activity.

This technical guide has provided a comprehensive overview of salsolinol, from its fundamental chemical properties to its detailed interactions with cellular machinery. The quantitative data and experimental protocols presented herein are intended to equip researchers with the necessary tools and information to further investigate the multifaceted nature of this compound. Future research should focus on elucidating the precise molecular targets of salsolinol, the interplay between its different signaling effects, and the therapeutic potential of modulating its pathways in the context of neurodegenerative and other diseases.

References

Methodological & Application

Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol via Pictet-Spengler Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a valuable scaffold in medicinal chemistry and drug development. The synthesis involves a two-step sequence commencing with the well-established Pictet-Spengler reaction to construct the core tetrahydroisoquinoline ring system, followed by a demethylation step to furnish the target phenol.

Introduction

The 1,2,3,4-tetrahydroisoquinoline framework is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The Pictet-Spengler reaction, first reported in 1911, remains a cornerstone for the construction of this heterocyclic system.[1] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2] This methodology offers a direct and efficient route to a wide array of substituted tetrahydroisoquinolines.

This application note focuses on a specific analog, this compound, and outlines a reliable synthetic strategy. The synthesis begins with the Pictet-Spengler reaction of N-methyl-3-methoxyphenethylamine with formaldehyde to yield 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. Subsequent O-demethylation of the methoxy group provides the desired 6-hydroxy product.

Synthetic Strategy

The overall synthetic transformation is depicted in the workflow below.

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: O-Demethylation N-methyl-3-methoxyphenethylamine N-methyl-3-methoxyphenethylamine Reaction_1 Pictet-Spengler Cyclization N-methyl-3-methoxyphenethylamine->Reaction_1 Formaldehyde Formaldehyde Formaldehyde->Reaction_1 Intermediate 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Reaction_1->Intermediate Reaction_2 Demethylation Intermediate->Reaction_2 Demethylation_Reagent BBr3 or HBr Demethylation_Reagent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

This procedure is adapted from established Pictet-Spengler reaction protocols. The reaction involves the acid-catalyzed cyclization of N-methyl-3-methoxyphenethylamine with formaldehyde.

Materials:

  • N-methyl-3-methoxyphenethylamine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of N-methyl-3-methoxyphenethylamine (1.0 eq) in water, add an aqueous solution of formaldehyde (1.1 eq).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a 10 M sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data (Representative):

ParameterValue
Yield 50-62%[3]
Purification Method Silica Gel Column Chromatography
Step 2: Synthesis of this compound

This protocol describes the O-demethylation of the methoxy group using boron tribromide (BBr₃), a common and effective reagent for cleaving aryl methyl ethers.[4]

Materials:

  • 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Boron tribromide (BBr₃) solution in dichloromethane (1 M)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of boron tribromide in dichloromethane (2-3 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data (Representative):

ParameterValue
Yield Typically high, often >80%
Purification Method Recrystallization or Column Chromatography

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsReagents & SolventsTemperatureTimeYield
1 N-methyl-3-methoxyphenethylamine, FormaldehydeHCl, H₂O, DCM0 °C to RT2-4 h50-62%[3]
2 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineBBr₃, Anhydrous DCM-78 °C to RT2-12 h>80%

Table 2: Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 6.95 (d, J=8.5 Hz, 1H), 6.65 (dd, J=8.5, 2.5 Hz, 1H), 6.60 (d, J=2.5 Hz, 1H), 3.78 (s, 3H), 3.50 (s, 2H), 2.85 (t, J=6.0 Hz, 2H), 2.65 (t, J=6.0 Hz, 2H), 2.45 (s, 3H)158.0, 135.0, 130.0, 126.5, 113.0, 112.0, 55.5, 52.0, 51.0, 46.0, 29.0[M+H]⁺: 178.12
This compound 6.85 (d, J=8.0 Hz, 1H), 6.55 (dd, J=8.0, 2.5 Hz, 1H), 6.50 (d, J=2.5 Hz, 1H), 4.85 (br s, 1H, OH), 3.45 (s, 2H), 2.80 (t, J=6.0 Hz, 2H), 2.60 (t, J=6.0 Hz, 2H), 2.40 (s, 3H)154.0, 134.5, 130.5, 126.0, 115.0, 114.0, 52.5, 51.5, 46.5, 28.5[M+H]⁺: 164.10

Note: The spectroscopic data presented are representative and may vary slightly depending on the specific experimental conditions and instrumentation.

Reaction Mechanism and Workflow Diagrams

Pictet-Spengler Reaction Mechanism

The mechanism of the Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the amine and aldehyde, which then protonates to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized tetrahydroisoquinoline product.

G Start N-methyl-3-methoxyphenethylamine + Formaldehyde Schiff_Base Schiff Base Formation Start->Schiff_Base Condensation Iminium_Ion Iminium Ion Formation (Protonation) Schiff_Base->Iminium_Ion H+ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Ring Closure Product 6-Methoxy-2-methyl-1,2,3,4- tetrahydroisoquinoline Cyclization->Product Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis and purification process.

G Reaction_Setup Combine Reactants and Catalyst Reaction Stir at Appropriate Temperature Reaction_Setup->Reaction Workup Neutralization and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for synthesis and purification.

References

Application Note and Protocol: Purification of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a tetrahydroisoquinoline derivative of interest in medicinal chemistry and pharmacological research. As with many synthetic and natural compounds, achieving high purity is essential for accurate biological evaluation and further development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) purification of this compound from a crude synthetic mixture. The method is designed to be robust and scalable for laboratory-scale purification.

Experimental Protocol

This protocol outlines the necessary steps for the purification of the target compound using a preparative RP-HPLC system.

1. Materials and Reagents

  • Sample: Crude this compound (synthesis intermediate)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q)

    • Formic acid (0.1% v/v in Water and Acetonitrile)

  • Equipment:

    • Preparative HPLC system with a binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

    • Fraction collector

    • Analytical HPLC system for purity analysis

    • Rotary evaporator for solvent removal

2. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 10 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. HPLC Instrumentation and Conditions

A standard reversed-phase approach is employed for the separation of the target compound from impurities.[1][2][3]

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 20 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 2 mL

4. Purification Workflow

The overall workflow for the purification and analysis of this compound is depicted below.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject fractionate Collect Fractions inject->fractionate analyze Analyze Fractions by Analytical HPLC fractionate->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Pure Compound evaporate->final_product

Caption: Workflow for the purification of this compound.

5. Fraction Collection and Analysis

  • Collect fractions based on the UV chromatogram peaks.

  • Analyze the purity of each collected fraction using an analytical HPLC method.

Table 2: Analytical HPLC Parameters for Purity Check

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 15 minutes
Flow Rate 1 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

6. Post-Purification Processing

  • Pool the fractions that contain the pure product (typically >98% purity by analytical HPLC).

  • Remove the organic solvent (acetonitrile) and a portion of the water using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes the expected results from the purification of a crude sample.

Table 3: Purification Summary

ParameterCrude SamplePurified Sample
Initial Mass (mg) 200150
Purity by Analytical HPLC (%) 75>99
Retention Time (min) 12.512.5
Recovery (%) -75

Logical Relationship of Method Parameters

The selection of HPLC parameters is based on the physicochemical properties of the analyte and the principles of reversed-phase chromatography.

Method_Parameters Analyte This compound (Polar, Ionizable) StationaryPhase C18 Stationary Phase (Non-polar) Analyte->StationaryPhase Interaction MobilePhase Aqueous/Organic Mobile Phase (Polar) Analyte->MobilePhase Solubility Separation Separation StationaryPhase->Separation MobilePhase->Separation Elution Gradient Elution (Increasing Organic Content) Elution->Separation Drives Separation

Caption: Relationship between analyte properties and HPLC method parameters.

The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid allows for excellent separation of the target compound from synthetic impurities. This application note serves as a valuable resource for researchers requiring high-purity this compound for their studies. For chiral separation of enantiomers, specialized chiral stationary phases, such as those based on polysaccharides, would be necessary.[4][5][6]

References

Application Notes and Protocols for the Characterization of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a tetrahydroisoquinoline derivative of interest in medicinal chemistry and neuropharmacology. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate identification, quantification, and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a robust technique for determining the purity of this compound and for its quantification in various sample matrices. A reverse-phase method is generally suitable for this compound.

Experimental Protocol: HPLC-UV

Objective: To determine the purity and concentration of this compound using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade) or Phosphoric acid (analytical grade)

  • Sample diluent (e.g., 50:50 Methanol:Water)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the sample diluent at a concentration of 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve. Purity is assessed by the percentage of the main peak area relative to the total peak area.

A similar reverse-phase HPLC method can be employed for the analysis of related tetrahydroisoquinoline compounds. For mass spectrometry compatible applications, it is recommended to use formic acid in the mobile phase instead of phosphoric acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification of this compound, especially at low concentrations. Derivatization is often employed to improve the chromatographic properties of the analyte.

Experimental Protocol: GC-MS

Objective: To identify and confirm the structure of this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (Electron Ionization - EI)

  • Autosampler

Materials and Reagents:

  • This compound

  • Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

GC-MS Conditions:

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-500

Procedure:

  • Derivatization: To 1 mg of the sample, add 100 µL of anhydrous pyridine and 100 µL of MSTFA. Heat the mixture at 70 °C for 30 minutes.

  • Sample Preparation: After cooling to room temperature, dilute the derivatized sample with ethyl acetate.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum if available, or the fragmentation pattern should be analyzed to confirm the structure.

Predicted Mass Spectral Fragmentation:

The electron ionization mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show a molecular ion peak [M]+•. Key fragmentation pathways for N-methyl-tetrahydroisoquinolines often involve the loss of a methyl group (M-15) and cleavage of the tetrahydroisoquinoline ring. A characteristic fragmentation for benzyltetrahydroisoquinolines is the cleavage of the bond between the benzyl and isoquinoline moieties. For the target compound, a prominent fragment would likely arise from the cleavage of the C1-C9 bond, leading to a stable ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials and Reagents:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • Tetramethylsilane (TMS) as an internal standard

NMR Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Spectral Width 20 ppm240 ppm

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Process the spectra and assign the chemical shifts of all protons and carbons. The expected chemical shifts can be predicted based on the structure and compared with data from similar compounds.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

The chemical shifts are highly dependent on the solvent used. The following are approximate predicted values.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CHs6.5 - 7.0110 - 130
Ar-C-O-150 - 160
Ar-C-120 - 140
N-CH₂~3.5~50
CH₂~2.7~28
N-CH₃~2.4~45

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol HPLC HPLC System Sample->HPLC Derivatization Derivatization (MSTFA) Sample->Derivatization NMR NMR Spectrometer Sample->NMR Standard Reference Standard Standard->HPLC HPLC_Data Chromatogram (Purity, Concentration) HPLC->HPLC_Data GCMS GC-MS System Derivatization->GCMS GCMS_Data Mass Spectrum (Identification) GCMS->GCMS_Data NMR_Data ¹H & ¹³C Spectra (Structure Elucidation) NMR->NMR_Data

Caption: General experimental workflow for the characterization of the target compound.

Caption: Inhibition of dopamine and norepinephrine reuptake by the target compound.

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are known to exhibit a range of biological activities, and the protocols outlined below are designed to assess the potential antioxidant, enzyme inhibitory, and cytotoxic effects of this specific molecule.

Overview of Potential Biological Activities

Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been reported to possess diverse biological activities.[1][2][3] Based on the structure of this compound, the following in vitro assays are recommended to characterize its biological profile:

  • Antioxidant Activity: The phenolic hydroxyl group at the 6-position suggests potential radical scavenging capabilities. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are suitable for evaluating this activity.

  • Monoamine Oxidase (MAO) Inhibition: Tetrahydroisoquinolines are recognized as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters.[4] Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases and depression.

  • Cytotoxic Activity: As part of a comprehensive pharmacological profile, assessing the cytotoxic potential of the compound against various cell lines is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a standard method for this purpose.

Data Presentation

While specific experimental data for this compound is not currently available in the public domain, the following tables illustrate how quantitative results from the described assays would be presented.

Table 1: Antioxidant Activity of this compound

AssayTest CompoundIC50 (µM) [Mean ± SD]Positive ControlIC50 (µM) [Mean ± SD]
DPPHThis compoundData Not AvailableAscorbic AcidReference Value

Table 2: Monoamine Oxidase Inhibition Profile of this compound

EnzymeTest CompoundIC50 (µM) [Mean ± SD]Positive ControlIC50 (µM) [Mean ± SD]
MAO-AThis compoundData Not AvailableClorgylineReference Value
MAO-BThis compoundData Not AvailableSelegilineReference Value

Table 3: Cytotoxic Activity of this compound

Cell LineTest CompoundIC50 (µM) [Mean ± SD] after 48hPositive ControlIC50 (µM) [Mean ± SD] after 48h
HepG2This compoundData Not AvailableDoxorubicinReference Value
SH-SY5YThis compoundData Not AvailableDoxorubicinReference Value

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is designed to assess the free radical scavenging activity of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., DMSO or Ethanol) B Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid) A->B D In a 96-well plate, add the test compound dilutions, positive control, and a solvent blank B->D C Prepare a fresh solution of DPPH in methanol E Add the DPPH solution to all wells C->E D->E F Incubate the plate in the dark at room temperature for 30 minutes E->F G Measure the absorbance of each well at 517 nm using a microplate reader F->G H Calculate the percentage of DPPH radical scavenging activity G->H I Determine the IC50 value by plotting the percentage of inhibition against the compound concentration H->I

DPPH Antioxidant Assay Workflow

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of dilutions of the test compound and the positive control (ascorbic acid) in methanol.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add 100 µL of each dilution of the test compound or positive control. Add 100 µL of the solvent as a blank.

  • To each well, add 100 µL of the DPPH solution and mix well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay protocol is designed to determine the inhibitory activity of the test compound against MAO-A and MAO-B.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Analysis A Prepare stock solution of the test compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) B Prepare serial dilutions of the test compound and controls A->B D In a 96-well black plate, add the enzyme, assay buffer, and the test compound dilutions or controls B->D C Prepare working solutions of recombinant human MAO-A and MAO-B enzymes C->D E Pre-incubate the mixture at 37°C for 15 minutes D->E F Initiate the reaction by adding the MAO substrate (e.g., kynuramine or a fluorogenic substrate) E->F G Incubate at 37°C for a defined period (e.g., 30-60 minutes) F->G H Stop the reaction (if necessary) G->H I Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths H->I J Calculate the percentage of MAO inhibition I->J K Determine the IC50 value by plotting the percentage of inhibition against the compound concentration J->K

MAO Inhibition Assay Workflow

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., a fluorogenic substrate that produces H₂O₂)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or a similar fluorescent probe)

  • Clorgyline (MAO-A specific inhibitor)

  • Selegiline (MAO-B specific inhibitor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound and the positive controls (clorgyline and selegiline) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • In separate wells of a 96-well black plate, add the assay buffer, the test compound dilutions (or positive controls), and the respective MAO enzyme (MAO-A or MAO-B).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex Red.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(RFU_control - RFU_sample) / RFU_control] x 100 where RFU_control is the relative fluorescence units of the enzyme without an inhibitor, and RFU_sample is the relative fluorescence units with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

MTT_Assay_Workflow cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in a 96-well plate at a predetermined density B Incubate for 24 hours to allow for cell attachment A->B D Treat the cells with the compound dilutions and incubate for a specified period (e.g., 24, 48, or 72 hours) B->D C Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin) in culture medium C->D E Add MTT solution to each well and incubate for 2-4 hours D->E F Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals E->F G Measure the absorbance at ~570 nm using a microplate reader F->G H Calculate the percentage of cell viability G->H I Determine the IC50 value by plotting the percentage of viability against the compound concentration H->I

MTT Cytotoxicity Assay Workflow

Materials:

  • Selected cell lines (e.g., HepG2 for liver cytotoxicity, SH-SY5Y for neurotoxicity)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound or positive control. Include wells with untreated cells as a control.

  • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: % Viability = (Abs_sample / Abs_control) x 100 where Abs_sample is the absorbance of the treated cells, and Abs_control is the absorbance of the untreated cells.

  • The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathway

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Metabolism NT Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) NT->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites TestCompound 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol TestCompound->MAO Inhibition

Inhibition of Monoamine Oxidase

References

Application Notes and Protocols for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data and established cell culture protocols for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol are limited in publicly available scientific literature. The following application notes and protocols have been developed based on methodologies reported for structurally similar tetrahydroisoquinoline derivatives, such as N-methyl-(R)-salsolinol and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). These compounds have been primarily investigated for their neuroprotective and antioxidant properties. The provided protocols should be considered as a starting point and will require optimization for the specific compound and experimental setup.

Introduction

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs, both natural and synthetic, are known to exhibit a wide range of biological activities, with significant attention in the scientific community for their potential in addressing neurodegenerative disorders. Analogs of this compound have demonstrated neuroprotective effects in cellular models of Parkinson's disease, often attributed to their antioxidant properties and modulation of dopaminergic pathways.

These application notes provide a framework for investigating the potential biological activities of this compound in a cell culture setting, focusing on its neuroprotective and antioxidant capabilities.

Data Presentation: Biological Activities of Related Tetrahydroisoquinoline Analogs

The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data provides context for the potential efficacy and concentration ranges that may be applicable for the target compound.

Table 1: Neuroprotective Effects of Tetrahydroisoquinoline Analogs on SH-SY5Y Cells

CompoundNeurotoxinToxin Conc.Compound Conc.Endpoint AssayObserved Effect
N-methyl-(R)-salsolinolMPP+1000 µM50 µMMTS AssayStatistically significant (p < 0.001) increase in cell viability compared to MPP+ alone.[1]
(R,S)-SalsolinolMPP+1000 µM50 µMMTS AssayStatistically significant (p < 0.001) increase in cell viability compared to MPP+ alone.[1]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Rotenone2 µg (intracerebral)50 mg/kg i.p.Dopamine levelStrongly reduced the fall of striatal dopamine concentration in rats.

Table 2: Cytotoxicity and Antioxidant Activity of Tetrahydroisoquinoline Analogs

CompoundCell LineIC50 (Toxicity)Antioxidant AssayKey Finding
N-methyl-(R)-salsolinolSH-SY5Y864 µM-Showed no toxicity up to 750 µM.[1]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)-Not specifiedFree radical scavengingKnown to possess free radical scavenging activity.
6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid derivativesVeroNot specifiedIntracellular ROS/RNS scavengingAble to cross the cell membrane and scavenge free radicals inside living cells.

Experimental Protocols

Protocol 1: General Cell Culture of SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a commonly used model for neurotoxicity and neuroprotection studies due to its human origin and dopaminergic characteristics.

Materials:

  • SH-SY5Y cell line

  • Base Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Medium

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 1X Non-Essential Amino Acids (NEAA)

  • Passaging Reagents: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Thawing:

    • Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

    • Transfer to a T-75 flask and incubate.

  • Routine Maintenance:

    • Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency.

    • Renew the medium every 2-3 days.

  • Subculturing:

    • Aspirate the culture medium.

    • Wash the adherent cell layer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Gently pipette to create a single-cell suspension.

    • Perform a cell count and re-seed new flasks at a density of 1x10⁶ cells or a subcultivation ratio of 1:4 to 1:10.

Protocol 2: Neuroprotection Assay Against MPP+-Induced Toxicity

This protocol assesses the ability of this compound to protect SH-SY5Y cells from the neurotoxin MPP+, a model for Parkinson's disease pathology.

Materials:

  • Cultured SH-SY5Y cells

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • MPP+ (1-methyl-4-phenylpyridinium) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 1 µM to 100 µM.

    • Remove the medium from the wells and replace it with the medium containing the test compound.

    • Include a vehicle control group (medium with the same concentration of solvent used for the test compound).

    • Incubate for 2 hours at 37°C.

  • Induction of Neurotoxicity:

    • Add MPP+ to the wells to a final concentration of 1000 µM (concentration should be optimized for your cell batch). Do not add MPP+ to the control wells.

    • Incubate for an additional 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Assay

This protocol measures the antioxidant potential of the test compound by quantifying its ability to reduce intracellular ROS levels using the DCFH-DA probe.

Materials:

  • Cultured SH-SY5Y cells in a black, clear-bottom 96-well plate

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • A ROS inducer (e.g., H₂O₂ or MPP+)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells in a black 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).

  • Loading with DCFH-DA:

    • Remove the culture medium and wash the cells twice with warm HBSS or PBS.

    • Add 100 µL of 25 µM DCFH-DA solution in HBSS/PBS to each well.

    • Incubate at 37°C for 45-60 minutes in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells twice with HBSS/PBS.

    • Add 100 µL of the ROS inducer (e.g., 100 µM H₂O₂) to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Compare the fluorescence levels in compound-treated cells to the vehicle-treated, ROS-induced control.

Visualization of Workflows and Pathways

Experimental Workflow for Neuroprotection Assay

G cluster_phase1 Phase 1: Cell Culture & Treatment cluster_phase2 Phase 2: Endpoint Analysis Culture SH-SY5Y Cell Culture (Seeding in 96-well plate) Pretreat Pre-treatment with This compound (2h) Culture->Pretreat Induce Induce Neurotoxicity with MPP+ (24h) Pretreat->Induce Viability Cell Viability (MTT Assay) Induce->Viability Analyze Outcome ROS Oxidative Stress (ROS Assay) Induce->ROS Analyze Outcome Apoptosis Apoptosis (Annexin V/PI) Induce->Apoptosis Analyze Outcome

Caption: Workflow for assessing the neuroprotective effects of the test compound against MPP+-induced toxicity.

Hypothesized Antioxidant Signaling Pathway

G Compound 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol ROS Intracellular ROS (e.g., from MPP+ toxicity) Compound->ROS Direct Scavenging? Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Compound->Keap1_Nrf2 Induces dissociation? ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) (Nucleus) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cell_Survival Increased Cell Survival & Neuroprotection Antioxidant_Enzymes->Cell_Survival

Caption: A potential antioxidant mechanism involving Nrf2 activation and direct ROS scavenging.

References

"2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol" in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the scientific literature reveals a notable scarcity of direct research on 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol in the context of neurodegenerative disease models. However, extensive studies on structurally similar tetrahydroisoquinoline (THIQ) derivatives, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its hydroxylated analogues, provide significant insights into the potential neuroprotective mechanisms and therapeutic applications of this class of compounds. This document synthesizes the available data on these related molecules to construct detailed application notes and protocols relevant to researchers, scientists, and drug development professionals.

Application Notes

Overview of Tetrahydroisoquinoline Derivatives in Neurodegeneration

Tetrahydroisoquinoline derivatives are a class of compounds, some of which are endogenous to the human brain, that have garnered interest for their potential roles in the pathogenesis and treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[1] Some THIQ derivatives can be neurotoxic, while others, such as 1MeTIQ, have demonstrated neuroprotective properties.[1][2] The therapeutic potential of these compounds appears to stem from their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][4]

Potential Mechanism of Action

The neuroprotective effects of THIQ derivatives are believed to involve several key pathways:

  • Antioxidant Properties: Many THIQ derivatives are potent free radical scavengers, which is crucial in combating the oxidative stress that is a hallmark of neurodegenerative diseases.[3] They can reduce the levels of reactive oxygen species (ROS) and protect neurons from oxidative damage.[5]

  • Anti-inflammatory Effects: Chronic neuroinflammation contributes significantly to neuronal death in diseases like Parkinson's and Alzheimer's. Certain THIQ analogues have been shown to suppress inflammatory pathways.[5]

  • Inhibition of Apoptosis: These compounds can inhibit programmed cell death (apoptosis) by modulating key signaling molecules and pathways involved in the apoptotic cascade.[3]

  • Modulation of Neurotransmitter Systems: Some derivatives can influence dopaminergic and other neurotransmitter systems, which are dysregulated in Parkinson's disease.[6][7]

  • Mitochondrial Protection: By preserving mitochondrial function and integrity, these compounds can enhance cellular energy production and reduce the release of pro-apoptotic factors.[3]

Preclinical Evidence in Neurodegenerative Disease Models

While direct data on this compound is lacking, studies on related compounds in various neurodegenerative disease models have shown promising results.

Parkinson's Disease Models:

In animal models of Parkinson's disease, often induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone, THIQ derivatives have demonstrated significant neuroprotective effects.[2][5][7] For instance, 6-Hydroxy-1MeTIQ showed the greatest preventive activity against MPTP-induced parkinsonism in mice, preventing the reduction in brain dopamine levels.[7] Similarly, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and inflammation in a rat model of Parkinson's disease.[5]

Alzheimer's Disease Models:

In the context of Alzheimer's disease, THIQ derivatives are being investigated for their ability to counteract the effects of amyloid-beta (Aβ) peptides.[3] For example, 1MeTIQ has been shown to provide protection against Aβ-induced reduction of synaptic proteins and inhibit oxidative stress in primary hippocampal neurons.[3]

Quantitative Data Summary

The following table summarizes quantitative data from studies on compounds structurally related to this compound.

CompoundModel SystemEndpoint MeasuredResultReference
6-Hydroxy-1MeTIQMPTP-induced Parkinsonism in C57BL micePrevention of bradykinesiaShowed the greatest preventive activity among tested derivatives.[7]
6-Hydroxy-1MeTIQMPTP-induced Parkinsonism in C57BL miceSuppression of dopamine reduction in the brainPretreatment suppressed the reduction in brain dopamine levels.[7]
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Rotenone-induced Parkinson's Disease in ratsImprovement in motor coordinationHTHQ at 50 mg/kg was significantly more effective than rasagiline.[5]
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Rotenone-induced Parkinson's Disease in ratsTyrosine Hydroxylase (TH) expression in the brainHTHQ at 50 mg/kg had the most beneficial effect on TH levels.[5]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Streptozotocin-induced diabetic neuropathic pain in miceReversal of mechanical allodynia and thermal hyperalgesiaAcute administration (15–45 mg/kg i.p.) reversed neuropathic pain.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the neuroprotective effects of THIQ derivatives. These protocols can be adapted for testing this compound.

Protocol 1: In Vivo MPTP-Induced Parkinson's Disease Model in Mice

Objective: To assess the neuroprotective effect of a test compound against MPTP-induced dopaminergic neurodegeneration.

Materials:

  • C57BL mice (male, 8-10 weeks old)

  • MPTP-HCl (Sigma-Aldrich)

  • Test compound (e.g., this compound)

  • Saline (0.9% NaCl)

  • Pole test apparatus

  • High-Performance Liquid Chromatography (HPLC) system for dopamine measurement

Procedure:

  • Animal Groups: Divide mice into groups: (1) Vehicle control (saline), (2) MPTP control, (3) Test compound + MPTP, (4) Test compound alone.

  • Drug Administration:

    • Administer the test compound or vehicle intraperitoneally (i.p.) for a specified number of days (e.g., 7 days).

    • On the final days of pretreatment, co-administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

  • Behavioral Testing (Pole Test):

    • Seven days after the last MPTP injection, perform the pole test to assess bradykinesia.

    • Place the mouse head-up on top of a vertical wooden pole.

    • Record the time it takes for the mouse to turn downward (t-turn) and the total time to descend to the floor (t-total).

  • Neurochemical Analysis:

    • Following behavioral testing, euthanize the mice and dissect the striatum.

    • Homogenize the tissue and analyze the levels of dopamine and its metabolites using HPLC with electrochemical detection.

Protocol 2: In Vitro Oxidative Stress Assay in SH-SY5Y Cells

Objective: To evaluate the antioxidant capacity of a test compound against toxin-induced oxidative stress in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with FBS and antibiotics

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DCFDA (2',7'-dichlorofluorescin diacetate) for ROS measurement

  • Plate reader (for absorbance and fluorescence)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium until they reach 80% confluency.

  • Cell Plating: Seed cells in 96-well plates at a suitable density.

  • Treatment:

    • Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

    • Induce oxidative stress by adding the neurotoxin (e.g., 100 µM 6-OHDA) and co-incubate with the test compound for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Intracellular ROS Measurement (DCFDA Assay):

    • After treatment, load the cells with DCFDA.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) to quantify ROS levels.

Visualizations

G ND_Toxin Neurodegenerative Toxin (e.g., MPTP, Aβ) ROS Increased Reactive Oxygen Species (ROS) ND_Toxin->ROS induces Mito_Dys Mitochondrial Dysfunction ND_Toxin->Mito_Dys induces Inflam Neuroinflammation ND_Toxin->Inflam induces Apoptosis Apoptosis ROS->Apoptosis triggers Mito_Dys->Apoptosis triggers Inflam->Apoptosis triggers Neuron_Death Neuronal Death Apoptosis->Neuron_Death THIQ This compound (and related THIQs) THIQ->ROS inhibits THIQ->Mito_Dys protects THIQ->Inflam suppresses THIQ->Apoptosis inhibits

Caption: Proposed neuroprotective mechanism of THIQ derivatives.

G Start Start: In Vivo Study Grouping Animal Grouping (Control, Toxin, Toxin+Compound) Start->Grouping Pretreatment Pretreatment with Test Compound/Vehicle Grouping->Pretreatment Toxin_Admin Toxin Administration (e.g., MPTP) Pretreatment->Toxin_Admin Behavior Behavioral Assessment (e.g., Pole Test) Toxin_Admin->Behavior Euthanasia Euthanasia & Tissue Collection (Striatum) Behavior->Euthanasia Analysis Neurochemical Analysis (HPLC for Dopamine) Euthanasia->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for in vivo neuroprotection studies.

References

Application Notes and Protocols for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 14097-39-3) is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] These activities include potential as antitumor, antibacterial, anti-inflammatory, and neuroprotective agents. The structural features of this compound, including the phenolic hydroxyl group and the tertiary amine within the tetrahydroisoquinoline core, suggest its potential for diverse pharmacological interactions.

These application notes provide essential information for the safe handling, storage, and potential applications of this compound in a research and development setting.

Physicochemical and Safety Data

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 14097-39-3[3]
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Appearance Not specified (likely a solid)-
Purity ≥97%[3]

Table 2: Hazard Information (Extrapolated from Similar Compounds)

HazardDescriptionPrecautionary Measures
Acute Toxicity (Oral) May be harmful if swallowed.[4]Do not ingest. If swallowed, seek immediate medical assistance.[5] Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.[4][6]Wear protective gloves and clothing. In case of contact, wash skin with soap and water.[5]
Eye Damage/Irritation May cause eye irritation.[4]Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes.[5]
Respiratory Sensitization May cause respiratory irritation.[4]Avoid breathing dust/fumes/vapors. Use in a well-ventilated area or with respiratory protection.[5]

Handling and Storage Protocols

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[5]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working with fine powders or generating aerosols, use a NIOSH-approved respirator.[5]

General Handling Protocol

This protocol is based on standard laboratory procedures for handling similar chemical compounds.

  • Work Area: Conduct all manipulations of this compound in a well-ventilated fume hood.

  • Dispensing:

    • For solid forms, use a spatula or other appropriate tool to transfer the material. Avoid creating dust.

    • For solutions, use a calibrated pipette or syringe.

  • Solution Preparation:

    • A documented procedure for dissolving a derivative of this compound involved the use of anhydrous tetrahydrofuran (THF).[7]

    • To prepare a stock solution, slowly add the solid to the desired solvent with stirring. Sonication may be used to aid dissolution if necessary.

  • Cleaning: Clean all spills immediately. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]

  • Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

Storage Conditions
  • Temperature: Store in a cool, dry place.[5]

  • Container: Keep the container tightly closed to prevent contamination and degradation.[5]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

  • Ventilation: Ensure the storage area is well-ventilated.[5][6]

Experimental Protocols and Potential Applications

Given the known biological activities of the THIQ scaffold, this compound can be investigated in various experimental settings.

Protocol for Use in Chemical Synthesis

The following is a general protocol adapted from a procedure for the synthesis of a carbamate derivative of this compound.[7]

  • Reaction Setup: In a fume hood, add this compound to a reaction vessel containing an appropriate anhydrous solvent (e.g., THF).

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add other reactants and catalysts as required by the specific synthetic route. For example, in the documented synthesis, sodium metal and phenylisocyanate were added.[7]

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an appropriate work-up procedure (e.g., extraction, washing). Purify the product using techniques like column chromatography or recrystallization.

Hypothetical Protocol for In Vitro Biological Screening (e.g., Cytotoxicity Assay)

This protocol outlines a general workflow for assessing the cytotoxic effects of the compound on a cancer cell line.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions until they reach the desired confluence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations for the assay.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

G cluster_storage Storage cluster_handling Handling storage_conditions Store in a Cool, Dry, Well-Ventilated Area tight_container Keep Container Tightly Closed storage_conditions->tight_container ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) incompatibles Away from Strong Oxidizing Agents and Strong Acids tight_container->incompatibles fume_hood Use in a Fume Hood ppe->fume_hood dispensing Careful Dispensing (Avoid Dust/Aerosols) fume_hood->dispensing waste Proper Waste Disposal dispensing->waste

Caption: Workflow for Safe Handling and Storage.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow cell_culture 1. Cell Culture cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Stock & Dilutions) treatment 4. Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (24-72 hours) treatment->incubation viability_assay 6. Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis 7. Data Analysis (IC50 Determination) viability_assay->data_analysis G cluster_pathway Hypothetical Signaling Pathway for a THIQ Compound thiq THIQ Compound receptor Cell Surface Receptor thiq->receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

References

Application Notes and Protocols for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a generalized framework for the use of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol in high-throughput screening (HTS). Due to the limited publicly available data on the specific biological activities of this compound, these protocols are based on the known activities of the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. Researchers should validate and optimize these protocols for their specific experimental setup.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key structural motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of this scaffold have been reported to possess anticancer, anti-inflammatory, antibacterial, and antiviral properties, among others.[1][2] This diverse pharmacology makes THIQ derivatives, such as this compound, attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

These application notes provide a starting point for researchers and drug development professionals to screen this compound against various potential targets and cellular phenotypes. The protocols described below are designed to be adaptable for HTS formats.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are important for designing screening assays and interpreting results.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NOChemspace
Molecular Weight163.22 g/mol Chemspace
CAS Number14097-39-3Chemspace
IUPAC NameThis compoundChemspace

Potential Therapeutic Areas for Screening

Based on the known biological activities of the THIQ scaffold, this compound could be a candidate for screening in the following therapeutic areas:

  • Oncology: Many THIQ derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3][4]

  • Neurodegenerative Diseases: The THIQ core is present in molecules with neuroprotective properties.

  • Infectious Diseases: Antibacterial and antiviral activities have been reported for this class of compounds.[1]

  • Inflammation: Anti-inflammatory effects have been observed with certain THIQ analogs.

High-Throughput Screening Protocols

The following are generalized protocols for primary HTS assays. It is crucial to include appropriate positive and negative controls in each assay plate.

Protocol 1: Cell Viability/Cytotoxicity HTS Assay

This protocol is designed to identify the cytotoxic effects of this compound against a panel of cancer cell lines.

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Addition cluster_2 Day 4: Assay Readout seed Seed cells into 384-well plates prep Prepare serial dilutions of this compound add Add compound to assay plates prep->add incubate Incubate for 48 hours add->incubate reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->reagent read Read luminescence on a plate reader reagent->read

Caption: Workflow for a cell viability/cytotoxicity HTS assay.

Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate culture media and conditions.

  • Cell Seeding: Using an automated liquid handler, seed cells into 384-well clear-bottom assay plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of media. Incubate at 37°C and 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Compound Addition: Transfer a small volume (e.g., 100 nL) of the diluted compounds to the assay plates using an acoustic liquid handler or pin tool.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Assay Readout: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (e.g., staurosporine) and negative (e.g., DMSO) controls. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Hypothetical Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundHeLa> 100
"A54945.2
"MCF-768.7
Doxorubicin (Control)HeLa0.8
"A5491.2
"MCF-70.5
Protocol 2: Enzyme Inhibition HTS Assay (Example: Kinase Inhibition)

This protocol describes a generic biochemical assay to screen for inhibitory activity against a specific enzyme, such as a protein kinase.

Signaling Pathway Diagram (Hypothetical Kinase Cascade):

G UpstreamKinase Upstream Kinase TargetKinase Target Kinase UpstreamKinase->TargetKinase Activates Substrate Substrate TargetKinase->Substrate Phosphorylates ATP ATP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate ADP ADP ATP->ADP Compound This compound Compound->TargetKinase Inhibits

Caption: Hypothetical kinase signaling pathway showing potential inhibition.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, fluorescently labeled peptide substrate, and ATP solution.

  • Compound Plating: Dispense this compound at various concentrations into 384-well assay plates.

  • Enzyme and Substrate Addition: Add the kinase and substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Readout: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundTarget KinaseIC₅₀ (µM)
This compoundKinase A15.8
"Kinase B> 100
Staurosporine (Control)Kinase A0.02
"Kinase B0.05

Conclusion

This compound, as a member of the pharmacologically significant THIQ family, represents a promising starting point for HTS campaigns. The provided protocols for cell-based and biochemical assays offer a foundation for initiating screening efforts to elucidate its biological activities and potential therapeutic applications. Further hit validation and lead optimization studies would be necessary to develop any promising initial findings.

References

Application Notes and Protocols for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of studies involving "2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol," a promising scaffold in medicinal chemistry. The protocols outlined below are based on established methodologies for analogous tetrahydroisoquinoline derivatives, which have demonstrated a wide spectrum of biological activities, including potential as anticancer and neuroprotective agents.[1]

Physicochemical Properties and Analytical Methods

Accurate characterization and quantification are fundamental to any experimental study. The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
CAS Number14097-39-3
AppearanceWhite to off-white powder
StorageStore at 2-8°C, protected from light
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol describes a reverse-phase HPLC method for the analysis of this compound.

Objective: To determine the purity and concentration of this compound in solution.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol at 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the experimental sample in the mobile phase or a suitable solvent to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 280 nm

    • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Data Analysis: Calculate the purity and/or concentration of the sample by comparing the peak area with the calibration curve.

Hypothetical Anticancer Activity Studies

Tetrahydroisoquinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways.[2] The following protocols are designed to investigate the potential anticancer effects of this compound.

Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
0.198 ± 4.299 ± 3.5
185 ± 5.192 ± 4.8
1052 ± 3.968 ± 5.5
5021 ± 2.535 ± 4.1
1008 ± 1.815 ± 3.2
IC50 (µM) ~12.5 ~38.2
Proposed Signaling Pathway: Inhibition of KRas Pathway

Some tetrahydroisoquinoline derivatives have been shown to inhibit the KRas signaling pathway, which is frequently mutated in cancer.[2]

KRas_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase SOS SOS Receptor Tyrosine Kinase->SOS KRas-GDP KRas-GDP SOS->KRas-GDP Activates KRas-GTP KRas-GTP KRas-GDP->KRas-GTP GTP GDP RAF RAF KRas-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->KRas-GTP Inhibits

Caption: Proposed inhibition of the KRas signaling pathway.

Hypothetical Neuroprotective Activity Studies

The tetrahydroisoquinoline scaffold is also present in molecules with neuroprotective properties.[3] The following protocols are designed to explore the potential neuroprotective effects of this compound.

Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • This compound

  • Reagents for cell viability assay (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Differentiate SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxin like H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours.

  • Cell Viability Measurement: Measure cell viability using a luminescent-based assay like CellTiter-Glo®.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the toxin-treated control.

Hypothetical Data Presentation:

TreatmentConcentration (µM)% Cell Viability
Control-100 ± 5.0
H₂O₂10045 ± 4.5
H₂O₂ + Compound0.152 ± 3.8
H₂O₂ + Compound168 ± 5.1
H₂O₂ + Compound1085 ± 4.2
Experimental Workflow: Screening for Neuroprotective Effects

The following diagram illustrates a typical workflow for screening compounds for neuroprotective activity.

Neuroprotection_Workflow A Primary Neuronal Cell Culture (e.g., SH-SY5Y) B Compound Treatment (this compound) A->B C Induce Neurotoxicity (e.g., H2O2, 6-OHDA) B->C D Assess Cell Viability (e.g., CellTiter-Glo) C->D E Measure Oxidative Stress Markers (e.g., ROS levels) C->E F Analyze Apoptotic Markers (e.g., Caspase-3 activity) C->F G Data Analysis & Hit Identification D->G E->G F->G

Caption: Workflow for in vitro neuroprotection screening.

Synthesis Outline

A general synthetic approach to this compound can be envisioned through a multi-step process.

Synthesis_Workflow A Starting Material (e.g., 3-Methoxyphenethylamine) B Pictet-Spengler Reaction (with Formaldehyde) A->B C N-Methylation B->C D Demethylation (e.g., BBr3) C->D E Final Product (this compound) D->E

Caption: General synthetic workflow for the target compound.

These protocols and conceptual frameworks provide a solid starting point for researchers to design and execute meaningful studies on this compound, facilitating the exploration of its therapeutic potential.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis yield of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. The information is tailored for professionals in research and drug development, offering detailed experimental protocols, data-driven insights, and visual aids to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing the tetrahydroisoquinoline core of this molecule are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2]

  • Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine (in this case, N-methyl-4-hydroxyphenylethylamine) with an aldehyde (typically formaldehyde) under acidic conditions, leading to direct cyclization.[3]

  • Bischler-Napieralski Reaction: This is a two-step process that begins with the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline. This intermediate is then reduced to the desired tetrahydroisoquinoline.[4][5]

Q2: I am experiencing low yields in my Pictet-Spengler synthesis. What are the likely causes?

A2: Low yields in the Pictet-Spengler reaction for this specific molecule are often attributed to several factors:

  • Inadequate Acidity: The reaction requires an acid catalyst to promote the formation of the electrophilic iminium ion, which is crucial for cyclization.[3] Insufficient acidity can lead to a slow or incomplete reaction.

  • Reaction Temperature and Time: While heating can accelerate the reaction, excessive temperatures or prolonged reaction times can lead to the formation of side products and decomposition of the starting material or product.

  • Purity of Starting Materials: Impurities in the N-methyl-4-hydroxyphenylethylamine or formaldehyde can interfere with the reaction.

  • Solvent Choice: The solvent can influence the solubility of reactants and the stability of the intermediates.

Q3: What are common side products to watch out for during the synthesis?

A3: In the Bischler-Napieralski reaction, a significant side reaction can be the formation of a styrene derivative through a retro-Ritter reaction.[5] During the Pictet-Spengler synthesis, incomplete cyclization or the formation of polymeric materials from formaldehyde can occur. Additionally, oxidation of the phenol group is a potential issue if reaction conditions are not carefully controlled.

Q4: How can I best purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude product and any impurities present. A common starting point would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes, with the polarity gradually increased. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low to No Product Formation Insufficiently acidic conditions (Pictet-Spengler). - Ensure the acid catalyst (e.g., HCl, TFA) is fresh and added in the correct stoichiometry.- Consider using a stronger acid system if yields remain low.
Ineffective dehydrating agent (Bischler-Napieralski). - Use freshly opened or distilled dehydrating agents like POCl₃ or P₂O₅.[6][7]- Ensure anhydrous reaction conditions.
Low reaction temperature. - Gradually increase the reaction temperature while monitoring for product formation and decomposition via TLC.
Multiple Spots on TLC (High Impurity Profile) Side reactions due to high temperature or prolonged reaction time. - Optimize the reaction time by monitoring the consumption of starting material.- Attempt the reaction at a lower temperature for a longer duration.
Decomposition of starting material or product. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenol group.
Incorrect stoichiometry of reactants. - Carefully control the addition of formaldehyde in the Pictet-Spengler reaction to avoid polymerization.
Difficulty in Product Isolation/Purification Product is highly polar and water-soluble. - During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product.- Use a more polar extraction solvent like a mixture of chloroform and isopropanol.
Product co-elutes with impurities during chromatography. - Experiment with different solvent systems for column chromatography.- Consider derivatizing the hydroxyl or amine group to alter the polarity for easier separation, followed by deprotection.

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of this compound

This protocol provides a general procedure for the acid-catalyzed cyclization.

Materials:

  • N-methyl-4-hydroxyphenylethylamine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-methyl-4-hydroxyphenylethylamine in methanol.

  • Add an equimolar amount of aqueous formaldehyde to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bischler-Napieralski Route to this compound

This route involves three main stages: amide formation, cyclization/reduction, and N-methylation.

Stage 1: Amide Formation

  • React 4-hydroxyphenethylamine with formic acid or an activated formic acid derivative (e.g., ethyl formate) to form N-(4-hydroxyphenethyl)formamide.

Stage 2: Cyclization and Reduction

  • Treat the N-(4-hydroxyphenethyl)formamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) in an inert solvent (e.g., toluene or acetonitrile) and heat to reflux.[7] This will yield 6-hydroxy-3,4-dihydroisoquinoline.

  • Reduce the resulting dihydroisoquinoline using a suitable reducing agent like sodium borohydride (NaBH₄) in methanol to obtain 1,2,3,4-tetrahydroisoquinolin-6-ol.

Stage 3: N-Methylation

  • React the 1,2,3,4-tetrahydroisoquinolin-6-ol with a methylating agent, such as formaldehyde and formic acid (Eschweiler-Clarke reaction), to introduce the methyl group at the nitrogen atom, yielding the final product.

Data Presentation

The yield of tetrahydroisoquinoline synthesis is highly dependent on the specific substrates and reaction conditions. The following table summarizes general yield expectations based on the nature of the aromatic ring.

Reaction TypeAromatic Ring SubstituentGeneral Yield RangeReference
Pictet-Spengler Electron-donating groups (e.g., -OH, -OCH₃)Good to Excellent[8]
Electron-withdrawing groupsPoor to Moderate[8]
Bischler-Napieralski Electron-donating groups (e.g., -OH, -OCH₃)Good to Excellent[4]
Unactivated aromatic ringsModerate[7]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_PS Pictet-Spengler Route cluster_BN Bischler-Napieralski Route PS_Start N-methyl-4-hydroxy phenylethylamine + Formaldehyde PS_Reaction Acid-Catalyzed Condensation & Cyclization PS_Start->PS_Reaction PS_Product 2-Methyl-1,2,3,4-tetrahydro isoquinolin-6-ol PS_Reaction->PS_Product BN_Start 4-hydroxyphenethylamine + Formic Acid Derivative BN_Amide N-(4-hydroxyphenethyl) formamide BN_Start->BN_Amide BN_Cyclization Dehydrating Agent (e.g., POCl3) BN_Amide->BN_Cyclization BN_Intermediate 6-hydroxy-3,4-dihydro isoquinoline BN_Cyclization->BN_Intermediate BN_Reduction Reduction (e.g., NaBH4) BN_Intermediate->BN_Reduction BN_THIQ 1,2,3,4-tetrahydro isoquinolin-6-ol BN_Reduction->BN_THIQ BN_Methylation N-Methylation (e.g., Eschweiler-Clarke) BN_THIQ->BN_Methylation BN_Product 2-Methyl-1,2,3,4-tetrahydro isoquinolin-6-ol BN_Methylation->BN_Product Troubleshooting_Tree Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Starting Materials Start->CheckPurity First Step CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK OptimizeTemp Optimize Temperature (e.g., gradual increase) CheckConditions->OptimizeTemp Temp/Time Issue? CheckCatalyst Check Catalyst/Reagent Activity & Amount CheckConditions->CheckCatalyst Reagent Issue? InertAtmosphere Consider Inert Atmosphere CheckConditions->InertAtmosphere Side Products? OptimizeTime Optimize Reaction Time (monitor by TLC) OptimizeTemp->OptimizeTime FreshReagent Use Fresh/Anhydrous Reagents CheckCatalyst->FreshReagent Activity? AdjustStoichiometry Adjust Reagent Stoichiometry CheckCatalyst->AdjustStoichiometry Amount? SolventScreen Perform Solvent Screen InertAtmosphere->SolventScreen

References

Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic strategies for this compound are:

  • Route 1: Pictet-Spengler Reaction followed by N-Methylation. This involves the cyclization of a phenethylamine precursor, typically p-tyramine, with formaldehyde or a formaldehyde equivalent to form 6-hydroxy-1,2,3,4-tetrahydroisoquinoline, followed by N-methylation.

  • Route 2: N-Methylation of a Precursor followed by Cyclization. This route involves the N-methylation of the starting phenethylamine, followed by an intramolecular cyclization reaction.

The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: What are the common byproducts I should expect in the synthesis of this compound?

A2: Byproduct formation is dependent on the synthetic route and reaction conditions. Below is a summary of potential impurities.

Byproduct/ImpurityOriginMethod of Detection
Unreacted Starting MaterialsIncomplete reactionHPLC, GC-MS, TLC
Over-methylated Products (e.g., quaternary ammonium salts)Excess methylating agentNMR, LC-MS
N,O-di-methylated ProductN-methylation of the phenolic hydroxyl groupNMR, LC-MS
Oxidized Byproducts (e.g., quinone-like species)Air or oxidant exposure of the phenolHPLC, UV-Vis
Dimeric ByproductsSide reactions of reactive intermediatesLC-MS, NMR
Residual Solvents and ReagentsIncomplete purificationGC-MS, NMR

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, consider the following:

  • Control Stoichiometry: Use the correct molar ratios of reactants to avoid side reactions from excess reagents.

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and pH to favor the desired reaction pathway.

  • Inert Atmosphere: For reactions involving the phenolic starting materials or product, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification of Intermediates: Purifying the intermediate 6-hydroxy-1,2,3,4-tetrahydroisoquinoline before N-methylation can prevent the formation of byproducts from impurities in the starting material.

Troubleshooting Guides

Issue 1: Low yield in the Pictet-Spengler reaction.

  • Possible Cause: Insufficiently acidic conditions. The Pictet-Spengler reaction is acid-catalyzed.[1]

    • Solution: Ensure the pH of the reaction mixture is acidic. Common acids used include hydrochloric acid and sulfuric acid.

  • Possible Cause: Low reactivity of the aromatic ring.

    • Solution: The hydroxyl group at the 6-position is an activating group, which should facilitate the reaction. However, ensuring the reaction is run at an appropriate temperature can help drive it to completion.

  • Possible Cause: Competing polymerization of formaldehyde.

    • Solution: Use a formaldehyde equivalent such as paraformaldehyde or dimethoxymethane, and control the addition rate and temperature.

Issue 2: The reaction mixture turns dark (purple, brown, or black).

  • Possible Cause: Oxidation of the phenolic hydroxyl group. Phenols, especially under basic or neutral conditions and in the presence of air, can oxidize to form colored quinone-like species.

    • Solution: Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). Degas all solvents before use. The addition of an antioxidant like sodium metabisulfite to the aqueous work-up can sometimes help.

Issue 3: Presence of an N,O-di-methylated byproduct.

  • Possible Cause: The phenolic hydroxyl group can also be methylated, especially if a strong methylating agent is used or if the reaction conditions are harsh.

    • Solution: Use a milder N-methylation procedure like the Eschweiler-Clarke reaction, which is known for its high selectivity for amines.[2] This reaction uses formaldehyde and formic acid and typically does not methylate phenols.

Issue 4: Difficulty in removing unreacted 6-hydroxy-1,2,3,4-tetrahydroisoquinoline.

  • Possible Cause: Similar polarity of the starting material and the N-methylated product.

    • Solution: Utilize column chromatography with a carefully selected solvent system. A gradient elution might be necessary to achieve good separation. Alternatively, consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tyramine hydrochloride (1 equivalent) in a mixture of water and ethanol.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-methylation of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline via Eschweiler-Clarke Reaction

  • Reaction Setup: In a round-bottom flask, dissolve 6-hydroxy-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in formic acid (excess).

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 2.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture at 80-90 °C for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully add a saturated solution of sodium carbonate to neutralize the excess formic acid.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_Pictet_Spengler Pictet-Spengler Reaction cluster_N_Methylation N-Methylation (Eschweiler-Clarke) Tyramine p-Tyramine Intermediate_THIQ 6-hydroxy-1,2,3,4- tetrahydroisoquinoline Tyramine->Intermediate_THIQ H+ Formaldehyde Formaldehyde Formaldehyde->Intermediate_THIQ Final_Product 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol Intermediate_THIQ->Final_Product Formic_Acid HCOOH Formic_Acid->Final_Product Formaldehyde2 HCHO Formaldehyde2->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Byproducts Start Crude Reaction Mixture Desired_Product Desired Product: This compound Start->Desired_Product Purification Byproduct1 Byproduct: N,O-di-methylated product Start->Byproduct1 Side Reaction Byproduct2 Byproduct: Oxidized Impurities (Quinones) Start->Byproduct2 Side Reaction Byproduct3 Byproduct: Unreacted Starting Material Start->Byproduct3 Incomplete Reaction

Caption: Common byproducts in the synthesis.

References

Technical Support Center: Stability of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol in various solvents. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Where can I find specific stability data for this compound in different solvents?

A1: Currently, there is limited publicly available, specific stability data for this compound across a wide range of solvents. Therefore, it is recommended to perform experimental stability studies to determine its stability profile under your specific laboratory conditions. Forced degradation studies are a standard approach to understand the intrinsic stability of a molecule.[1][2][3][4]

Q2: What are forced degradation studies and why are they important?

A2: Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than its intended storage conditions.[1] These studies are crucial for:

  • Identifying potential degradation products.[2][4]

  • Understanding the degradation pathways.[2][4]

  • Determining the intrinsic stability of the molecule.[2][4]

  • Developing and validating stability-indicating analytical methods.[3]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Typical stress conditions include exposure to:

  • Acidic hydrolysis: Using acids like hydrochloric acid (HCl).[1][5]

  • Basic hydrolysis: Using bases like sodium hydroxide (NaOH).[5]

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂).[2]

  • Thermal stress: Exposing the compound to elevated temperatures.[1][5]

  • Photolytic stress: Exposing the compound to light, including UV and visible light.[5]

Q4: What concentration of the compound should I use for these studies?

A4: A common starting concentration for forced degradation studies is 1 mg/mL.[5] However, it can also be beneficial to conduct studies at the concentration intended for the final product to understand the degradation profile in that specific formulation.[5]

Q5: How much degradation should I aim for in a forced degradation study?

A5: The generally accepted range for degradation in these studies is between 5% and 20%.[2][4] This extent of degradation is typically sufficient to generate and identify the primary degradation products without being excessive.[4]

Troubleshooting Guide

Q6: I am not observing any degradation under the initial stress conditions. What should I do?

A6: If no degradation is observed, you can gradually increase the severity of the stress conditions. For example:

  • For hydrolysis: Increase the concentration of the acid or base, or increase the temperature.[1][5]

  • For thermal stress: Increase the temperature in increments of 10°C.[1]

  • For all conditions: Extend the duration of the exposure.[5] It is important to make these changes systematically to identify the conditions that induce degradation.

Q7: My analytical method (e.g., HPLC) is showing poor peak shape (tailing, fronting, or splitting) for the parent compound or its degradants. How can I fix this?

A7: Poor peak shape in HPLC can be caused by several factors.[6] Here are some troubleshooting steps:

  • Peak Tailing: This may be due to interactions with the stationary phase or column overload.[6] Try adjusting the mobile phase pH, using a different buffer, or reducing the sample concentration.

  • Peak Fronting: This often indicates that the sample solvent is stronger than the mobile phase.[6] Whenever possible, dissolve your sample in the mobile phase.

  • Split Peaks: This could be a sign of a partially clogged column inlet or a void in the column packing.[6] Try flushing the column or replacing it if the problem persists.

Q8: I am seeing unexpected peaks in my chromatogram. What could be the cause?

A8: Unexpected peaks, often called "ghost peaks," can arise from several sources:

  • Contaminated mobile phase: Ensure you are using high-purity, HPLC-grade solvents and prepare fresh mobile phases regularly.[6][7]

  • Injector carryover: A dirty injector can introduce residual sample from previous injections.[6] Implement a robust injector washing procedure.

  • Degradation of the mobile phase itself: Some mobile phase components can degrade over time.

Quantitative Data Summary

To effectively compare the stability of this compound in different solvents, it is recommended to organize your quantitative data in a structured table. Below is a template you can adapt for your experimental results.

Solvent SystemStress ConditionDurationTemperature (°C)Initial Concentration (mg/mL)Final Concentration (mg/mL)% DegradationNumber of DegradantsObservations
Methanol0.1 M HCl24 hours601.0
Acetonitrile0.1 M HCl24 hours601.0
Water0.1 M HCl24 hours601.0
Methanol0.1 M NaOH24 hours601.0
Acetonitrile0.1 M NaOH24 hours601.0
Water0.1 M NaOH24 hours601.0
Methanol3% H₂O₂24 hours251.0
Acetonitrile3% H₂O₂24 hours251.0
Water3% H₂O₂24 hours251.0
Solid StateThermal48 hours80N/A
Methanol SolutionThermal48 hours801.0
Solid StatePhotolytic1.2 million lux hours25N/A
Methanol SolutionPhotolytic1.2 million lux hours251.0

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies and for the analytical quantification of this compound.

Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • For solid-state studies, place a known amount of the compound in a controlled temperature oven at 80°C.

    • For solution-state studies, incubate a sealed vial of the stock solution at 80°C.

    • At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent if necessary, and dilute to an appropriate concentration.

  • Photolytic Degradation:

    • Expose the compound, both in solid state and in solution, to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, prepare the samples for analysis.

Analytical Quantification

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating the parent compound from its degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound to find its lambda max (λmax).

  • Injection Volume: Typically 10-20 µL.

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Workflow for Stability Assessment

The following diagram illustrates a general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sampling 3. Sampling & Neutralization cluster_analysis 4. Analysis cluster_data 5. Data Interpretation prep_compound Prepare Stock Solution of This compound prep_reagents Prepare Stress Reagents (Acid, Base, Oxidizing Agent) acid_stress Acidic Hydrolysis prep_compound->acid_stress base_stress Basic Hydrolysis prep_compound->base_stress ox_stress Oxidative Stress prep_compound->ox_stress thermal_stress Thermal Stress prep_compound->thermal_stress photo_stress Photolytic Stress prep_compound->photo_stress sampling Withdraw Aliquots at Defined Time Points acid_stress->sampling base_stress->sampling ox_stress->sampling thermal_stress->sampling photo_stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis quantify Quantify Parent Compound and Degradation Products hplc_analysis->quantify calc_degradation Calculate % Degradation quantify->calc_degradation id_pathways Identify Degradation Pathways calc_degradation->id_pathways

References

Technical Support Center: Purification of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing significantly on a standard silica gel TLC plate?

A1: The basic nature of the tertiary amine in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction can cause streaking, tailing of the spot, and in some cases, irreversible adsorption or degradation of the compound on the silica.[1]

Q2: What is the recommended starting point for purifying this compound via column chromatography?

A2: Due to the basicity of the amine, standard normal-phase chromatography on silica gel requires modification. A common approach is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.1-1% of the total solvent volume).[1] This "neutralizes" the acidic sites on the silica, preventing strong adsorption and improving peak shape. An alternative is to use a different stationary phase, such as amine-functionalized silica or alumina.[1]

Q3: Can this compound be purified by recrystallization?

A3: Yes, recrystallization is a viable and often effective method for purifying solid organic compounds like this one.[2] The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] The success of recrystallization depends heavily on the nature of the impurities.

Q4: My purified compound is initially a white or off-white solid but turns yellow or brown over time. What is causing this?

A4: The phenolic hydroxyl group (-OH) on the aromatic ring is susceptible to oxidation, especially when exposed to air and light. This oxidation can lead to the formation of colored quinone-type impurities. Proper storage, such as under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place, is crucial to maintain the compound's purity.

Troubleshooting Guide

Issue 1: Low Recovery from Silica Gel Column Chromatography

Question: I am losing a significant amount of my product on the silica gel column. How can I improve the yield?

Answer: This is a common issue with basic amines on acidic silica gel.[1] The low recovery is likely due to irreversible binding of your compound to the stationary phase.

Solutions:

  • Mobile Phase Modification: Add a competing base to your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is standard. For a less basic option, a small amount of ammonium hydroxide in methanol can also be effective. The competing base occupies the acidic sites on the silica, allowing your product to elute.[1]

  • Change of Stationary Phase: Switch to a more suitable stationary phase.

    • Amine-functionalized silica: This is an excellent choice as it provides a basic surface, minimizing interactions with the amine.[1][3]

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative. Basic alumina is often preferred for purifying amines.

    • Reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with an aqueous-organic mobile phase can be effective.[4]

Logical Troubleshooting Workflow for Low Recovery in Column Chromatography

G start Problem: Low Recovery from Silica Column check_streaking Is there significant streaking or tailing on TLC? start->check_streaking add_base Add 0.5-1% Triethylamine (TEA) to the mobile phase. check_streaking->add_base  Yes change_stationary_phase Switch Stationary Phase check_streaking->change_stationary_phase  No, but recovery is low check_recovery_base Is recovery still low? add_base->check_recovery_base check_recovery_base->change_stationary_phase  Yes end Problem Solved check_recovery_base->end  No amine_silica Use Amine-Functionalized Silica change_stationary_phase->amine_silica Option 1 alumina Use Neutral or Basic Alumina change_stationary_phase->alumina Option 2 reversed_phase Consider Reversed-Phase (C18) change_stationary_phase->reversed_phase Option 3 G start Start: Crude Solid Product dissolve Dissolve in MINIMUM amount of HOT solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter Optional cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly hot_filter->cool_slowly induce_xtal Induce Crystallization? (Scratch/Seed) cool_slowly->induce_xtal induce_xtal->induce_xtal ice_bath Cool in Ice Bath to Maximize Yield induce_xtal->ice_bath  Crystals Formed vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash_cold Wash Crystals with COLD Solvent vacuum_filter->wash_cold dry Dry Crystals Under Vacuum wash_cold->dry end End: Pure Crystalline Solid dry->end

References

Technical Support Center: Overcoming Solubility Issues of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with "2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol" and related compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of this compound is cloudy or shows precipitation. What should I do?

A1: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the current solvent system. Consider the following troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. While aqueous buffers are often desired for biological assays, this compound may have limited aqueous solubility. Refer to the solvent compatibility table below. For initial stock solutions, consider using a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • pH Adjustment: The molecule contains a basic nitrogen atom and an acidic hydroxyl group. Its solubility is therefore likely pH-dependent. For acidic media, the amine group will be protonated, potentially increasing aqueous solubility. Conversely, in basic media, the hydroxyl group will be deprotonated. Experimenting with a pH range is recommended.

  • Gentle Heating and Sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help dissolve the compound. However, be cautious of potential degradation with prolonged heat exposure.

  • Co-solvents: If an aqueous system is necessary, the use of co-solvents can significantly enhance solubility.

Q2: I need to prepare an aqueous solution of this compound for a cell-based assay, but it is not dissolving in my buffer.

A2: This is a common challenge for many organic compounds. Here is a systematic approach to improve aqueous solubility:

  • Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to avoid precipitation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to minimize solvent toxicity to cells.

  • pH Optimization: Determine the optimal pH for solubility. Since the compound has both acidic and basic functional groups, its solubility will be influenced by the pH of the buffer. Test a range of pH values (e.g., pH 5.0, 7.4, 9.0) to identify the pH at which solubility is highest.

  • Use of Co-solvents: If direct dilution is still problematic, consider the use of a co-solvent system.

Q3: What are co-solvents and how do I use them?

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[1][2] Common co-solvents for in vitro studies include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400.

To use co-solvents, you can prepare a stock solution in the co-solvent and then dilute it into your aqueous buffer. It is essential to determine the maximum tolerable concentration of the co-solvent for your specific experimental system.

Quantitative Data Summary: Solvent Selection Guide

The following table provides a general guide to the solubility of compounds similar to this compound in common laboratory solvents. Please note that experimental validation is crucial.

SolventPolarityTypeExpected SolubilityNotes
WaterHighPolar ProticLowSolubility is expected to be pH-dependent.
MethanolHighPolar ProticSlightly Soluble to Soluble
EthanolHighPolar ProticSlightly Soluble to Soluble
DMSO (Dimethyl Sulfoxide)HighPolar AproticSolubleRecommended for initial stock solutions.
DMF (Dimethylformamide)HighPolar AproticSoluble
AcetonitrileMediumPolar AproticSlightly Soluble
ChloroformLowNon-polarSlightly Soluble[3]
Dichloromethane (DCM)LowNon-polarSlightly Soluble

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol outlines a method to determine the optimal pH for solubilizing this compound.

Materials:

  • This compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a saturated solution of the compound in each buffer by adding an excess amount of the compound to a known volume of buffer.

  • Equilibrate the solutions by rotating or shaking them at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Plot the solubility as a function of pH to identify the optimal pH range.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to use a co-solvent system to improve the aqueous solubility of the target compound.

Materials:

  • This compound

  • Selected co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • For each co-solvent concentration, add an excess amount of this compound.

  • Follow steps 2-5 from Protocol 1 to determine the solubility at each co-solvent concentration.

  • Plot the solubility as a function of the co-solvent percentage to determine the optimal concentration for your needs, keeping in mind the tolerance of your experimental system to the co-solvent.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps for troubleshooting and enhancing the solubility of this compound.

Solubility_Troubleshooting_Workflow cluster_start Initial Observation cluster_steps Troubleshooting Steps cluster_outcome Outcome start Precipitation or Cloudiness Observed step1 Verify Solvent Choice (e.g., use DMSO for stock) start->step1 step2 Attempt Gentle Heating & Sonication step1->step2 step3 Optimize pH of Aqueous Buffer step2->step3 step4 Introduce a Co-solvent System step3->step4 end_success Compound Solubilized step4->end_success Success end_fail Further Optimization Required step4->end_fail Partial Success Co_solvent_Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Select Co-solvent (e.g., DMSO, PEG 400) prep2 Prepare Co-solvent/ Buffer Mixtures (Varying % v/v) prep1->prep2 exp1 Add Excess Compound to Each Mixture prep2->exp1 exp2 Equilibrate for 24h at Constant Temp. exp1->exp2 exp3 Centrifuge and Filter Supernatant exp2->exp3 analysis1 Quantify Dissolved Compound (e.g., HPLC) exp3->analysis1 analysis2 Plot Solubility vs. % Co-solvent analysis1->analysis2 analysis3 Determine Optimal Co-solvent Concentration analysis2->analysis3

References

Technical Support Center: Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Pictet-Spengler synthesis of tetrahydroisoquinolines. Our aim is to help you overcome common challenges and minimize side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Pictet-Spengler synthesis of tetrahydroisoquinolines?

A1: The most frequently encountered side reactions include:

  • Racemization: Loss of stereochemical integrity at a pre-existing chiral center or the newly formed chiral center.

  • Formation of Regioisomers: Cyclization occurring at an alternative position on the aromatic ring, leading to a mixture of isomeric products.

  • N-Oxide Formation: Oxidation of the nitrogen atom in the newly formed tetrahydroisoquinoline ring.

  • Over-alkylation/Polymerization: The product of the reaction can sometimes react further with the starting materials, leading to undesired oligomers or polymers.

  • Decomposition of Starting Materials or Product: Sensitive functional groups on the aldehyde or β-arylethylamine may not be stable under the acidic reaction conditions.

Q2: How does reaction temperature influence the outcome of the Pictet-Spengler reaction?

A2: Temperature is a critical parameter that can significantly impact the yield and selectivity of the reaction. Lower temperatures generally favor the kinetically controlled product, which is often the cis-diastereomer in asymmetric syntheses. Conversely, higher temperatures can promote the formation of the thermodynamically more stable trans-diastereomer but also increase the likelihood of racemization and other side reactions.

Q3: What is the role of the acid catalyst, and how does its choice affect the reaction?

A3: The acid catalyst is crucial for the formation of the reactive iminium ion intermediate from the initial condensation product of the amine and aldehyde. The choice and concentration of the acid can influence the reaction rate, yield, and in some cases, the regioselectivity. Stronger acids may be required for less reactive substrates but can also lead to more side products. Common Brønsted acids include hydrochloric acid (HCl) and trifluoroacetic acid (TFA), while Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also used.

Q4: How can I control the regioselectivity of the cyclization?

A4: Controlling regioselectivity can be challenging, especially with substituted β-phenethylamines. The electronic nature and steric hindrance of substituents on the aromatic ring play a significant role. Generally, cyclization occurs at the position that is most electronically activated and sterically accessible. In some cases, the choice of solvent can influence the regioselectivity. For instance, with dopamine derivatives, protic solvents have been shown to favor the para-isomer, while nonpolar solvents like toluene can provide good selectivity for the ortho-isomer.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Suboptimal reaction temperature or time.- Inappropriate acid catalyst or concentration.- Poor quality of starting materials (impurities).- Steric hindrance from bulky substituents.- Optimize temperature and reaction time by monitoring progress with TLC.- Screen different acid catalysts (both Brønsted and Lewis acids) and their concentrations.- Purify starting materials before use.- If possible, use less sterically hindered starting materials.
Formation of Multiple Products (Poor Selectivity) - Formation of regioisomers.- Racemization leading to a mixture of enantiomers/diastereomers.- Competing side reactions.- To favor the kinetic product, lower the reaction temperature.- To control regioselectivity, consider solvent effects and the electronic properties of your substrate. For diastereoselectivity, lower temperatures often favor the cis product.- Implement specific protocols to minimize known side reactions (see Experimental Protocols section).
Product Racemization - High reaction temperature.- Prolonged reaction time.- Strong acid catalyst.- Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Consider using a milder acid catalyst or an N-acyliminium ion approach which allows for milder conditions.
Difficulty in Product Purification - Formation of polar byproducts.- Unreacted starting materials co-eluting with the product.- Optimize reaction conditions to minimize byproduct formation.- Ensure the reaction goes to completion by monitoring with TLC.- Consider derivatizing the product to alter its polarity for easier separation.

Quantitative Data on Diastereoselectivity

The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of reported data for the reaction of tryptophan derivatives to illustrate these effects.

β-ArylethylamineAldehydeAcid CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
Tryptophan methyl esterAcetaldehydeTFACH₂Cl₂0>95:585
Tryptophan methyl esterAcetaldehydeTFACH₂Cl₂2580:2082
Tryptophan methyl esterBenzaldehydeHClMethanolReflux50:5075
N-Benzyl tryptophan methyl esterAcetaldehydeTFABenzene80<5:9590

This table is a compilation of representative data from various sources and is intended for illustrative purposes. Actual results will vary based on specific experimental details.

Experimental Protocols

Protocol 1: Minimizing Racemization through Low-Temperature Synthesis (Kinetic Control)

This protocol is designed to favor the formation of the kinetically controlled cis-diastereomer and minimize racemization.

Materials:

  • β-Arylethylamine (e.g., Tryptophan methyl ester) (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA) (1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-arylethylamine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the aldehyde to the cooled solution.

  • Add TFA dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Controlling Regioselectivity through Solvent Choice

This protocol provides a general approach to screen for optimal solvent conditions to control the regioselectivity of the Pictet-Spengler reaction.

Materials:

  • Substituted β-phenethylamine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • A selection of anhydrous solvents (e.g., toluene, dichloromethane, methanol, acetonitrile)

  • Acid catalyst (e.g., TFA or BF₃·OEt₂) (1.1 equiv)

Procedure:

  • Set up parallel reactions in small vials, each containing the β-phenethylamine.

  • To each vial, add a different anhydrous solvent.

  • Add the aldehyde to each vial.

  • Add the acid catalyst to each reaction mixture.

  • Stir the reactions at a consistent temperature (e.g., room temperature or a slightly elevated temperature).

  • Monitor the reactions by TLC or LC-MS to determine the ratio of regioisomers formed.

  • Based on the screening results, scale up the reaction using the solvent that provides the highest selectivity for the desired regioisomer.

  • Follow a standard workup and purification procedure as described in Protocol 1.

Visualizing Reaction Pathways

The following diagrams illustrate the main Pictet-Spengler reaction pathway and the competing side reactions.

Pictet_Spengler_Main_Pathway Reactants β-Arylethylamine + Aldehyde/Ketone Imine Imine Intermediate Reactants->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Product Tetrahydroisoquinoline Cyclization->Product - H⁺

Caption: The main reaction pathway of the Pictet-Spengler synthesis.

Pictet_Spengler_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Iminium Iminium Ion DesiredProduct Desired Tetrahydroisoquinoline Iminium->DesiredProduct Desired Cyclization Regioisomer Regioisomeric Product Iminium->Regioisomer Alternative Cyclization Racemized Racemized Product DesiredProduct->Racemized Epimerization (High Temp.) Overalkylation Over-alkylation/ Polymerization DesiredProduct->Overalkylation + Starting Material

Caption: Common side reactions in the Pictet-Spengler synthesis.

Technical Support Center: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related phenolic tetrahydroisoquinolines, the primary degradation pathways are expected to be oxidation and photodegradation . The phenolic hydroxyl group at the 6-position and the tetrahydroisoquinoline core are susceptible to oxidative reactions, potentially leading to the formation of quinone-type structures, hydroxylated derivatives, and ring-opened products. The molecule may also undergo N-demethylation.

Q2: What are the typical stress conditions used in forced degradation studies for this compound?

A2: Forced degradation studies are crucial to understanding the intrinsic stability of the molecule.[1] Typical stress conditions to investigate the degradation of this compound include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.

  • Thermal Degradation: Solid-state heating at 80°C for up to 7 days.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Q3: What analytical techniques are most suitable for analyzing the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and ability to provide molecular weight and fragmentation information.

Q4: How can I ensure the stability of my analytical standards for this compound?

A4: Stock solutions of this compound should be stored at -20°C or lower in amber vials to protect from light. It is advisable to prepare fresh working solutions daily and to minimize their exposure to light and elevated temperatures. The stability of phenolic compounds can be pH-dependent, so using a suitable buffer in the diluent may be necessary.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Interaction of the basic nitrogen with residual silanols on the column. - Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated stationary phase. - Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) to protonate the amine. - Add a competing base like triethylamine (0.1%) to the mobile phase.[2]
Poor Resolution - Inadequate mobile phase composition. - Column degradation.- Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase. - Try a different column with a different stationary phase chemistry. - Check column performance with a standard mixture.
Ghost Peaks - Carryover from previous injections. - Contaminated mobile phase or system.- Implement a robust needle wash protocol. - Flush the HPLC system and column with a strong solvent. - Prepare fresh mobile phase.
Baseline Drift - Column temperature fluctuations. - Mobile phase composition changing.- Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed and degassed.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Ionization - Inappropriate ionization source or parameters. - Matrix effects from the sample.- Optimize electrospray ionization (ESI) parameters (e.g., capillary voltage, gas flow). - Consider using atmospheric pressure chemical ionization (APCI). - Improve sample preparation to remove interfering matrix components.
In-source Fragmentation - High source temperature or cone voltage.- Reduce the source temperature and cone/fragmentor voltage to minimize fragmentation in the ion source.
Low Sensitivity - Suboptimal MS/MS transition. - Analyte degradation in the ion source.- Optimize the collision energy for the selected precursor/product ion transition. - Use a less harsh ionization method if possible.
Matrix Suppression - Co-eluting endogenous compounds from the sample matrix.- Improve chromatographic separation to separate the analyte from interfering compounds. - Use a more effective sample preparation technique (e.g., solid-phase extraction).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 8, 24, and 48 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at the specified time points.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and heat at 80°C. At each time point, dissolve a portion of the solid in methanol for analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and the solid compound to UV and visible light in a photostability chamber. Analyze aliquots at various time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate and quantify this compound from its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[3]

Protocol 3: LC-MS/MS Method for Degradant Identification

Objective: To identify the structure of degradation products.

Parameter Condition
LC Conditions Same as the HPLC method, but with a flow rate suitable for the MS interface (e.g., 0.4 mL/min).
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MS Scan Mode Full scan (m/z 50-500) and product ion scan of the parent compound and suspected degradants.
Collision Energy Ramped (e.g., 10-40 eV) to obtain fragmentation patterns.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress Condition Duration % Degradation of Parent Compound Number of Degradation Products Detected Major Degradation Product (Retention Time)
0.1 M HCl, 60°C48 hours~15%2DP1 (8.5 min)
0.1 M NaOH, 60°C48 hours~25%3DP2 (7.2 min), DP3 (10.1 min)
3% H₂O₂, RT48 hours~40%4DP4 (6.8 min), DP5 (9.3 min)
Thermal (Solid), 80°C7 days~5%1DP1 (8.5 min)
Photolytic (Solution)24 hours~30%3DP6 (11.5 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

degradation_pathway parent This compound dp1 Hydroxylated Product parent->dp1 Oxidation (H₂O₂) dp2 Quinone-like Product parent->dp2 Oxidation / Photodegradation dp3 N-demethylated Product parent->dp3 Metabolism / Oxidation dp4 Ring-opened Product dp2->dp4 Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV Analysis (Quantification) acid->hplc base Alkaline Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms data Data Interpretation - Degradation Profile - Pathway Elucidation lcms->data

Caption: Workflow for forced degradation studies and analysis.

References

Technical Support Center: Enhancing the Purity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of "2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol". The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water).Increased crystal formation upon cooling, leading to a higher recovery of the purified product.
Using Too Much Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of the product in solution upon cooling.Maximizes the recovery of the crystallized product.
Cooling the Solution Too Quickly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[1]Formation of larger, higher-purity crystals and improved yield.
Incomplete Crystallization After slow cooling, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can induce crystallization if it hasn't started.Maximization of product precipitation from the solution.

Issue 2: Persistent Impurities After Column Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Stationary Phase While silica gel is common, for highly polar or basic compounds, alumina may provide better separation. Consider using deactivated silica gel (e.g., with triethylamine) to reduce tailing of basic compounds.[2]Improved separation of the target compound from polar or basic impurities.
Poor Solvent System Selection The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions. A solvent system that gives the target compound an Rf value of 0.2-0.3 is often a good starting point.[3]Better resolution between the product and impurity bands on the column.
Co-elution of Impurities If impurities have similar polarity to the product, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity to improve separation.[3]Separation of closely eluting impurities from the main product band.
Column Overloading Do not exceed the loading capacity of your column. A general rule is to use a ratio of at least 20:1 of silica gel to crude material by weight.Prevents band broadening and ensures optimal separation performance.

Issue 3: Product Appears as an Oil Instead of a Solid

Potential Cause Troubleshooting Step Expected Outcome
Presence of Oily Impurities The crude material may contain significant amounts of oily byproducts. An initial purification step, such as an acid-base extraction, can help remove these before attempting crystallization.Removal of impurities that inhibit crystallization, allowing the product to solidify.
Supersaturation The solution may be supersaturated. Try adding a seed crystal of the pure compound to induce crystallization. If no seed crystal is available, scratching the inner surface of the flask with a glass rod can create nucleation sites.[4]Initiation of crystallization and formation of a solid product.
Incorrect Solvent for Recrystallization The chosen solvent may be too good of a solvent, even at low temperatures. Try switching to a less polar solvent or a solvent mixture to decrease solubility.The product precipitates as a solid instead of oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: When synthesized via the Pictet-Spengler reaction, common impurities include unreacted starting materials such as 3-methoxyphenethylamine and formaldehyde (or its equivalent), as well as byproducts from side reactions.[5][6][7] These can include over-alkylated products or incompletely cyclized intermediates. Residual solvents from the reaction and workup are also common.

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store the compound at 2-8°C.[8] It should be kept in a tightly sealed container, protected from light and moisture, to prevent degradation.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is a common method for purity assessment.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities with different chemical structures.

Q4: How can I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[4][11] To select a solvent, test the solubility of a small amount of your crude product in various solvents of different polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) at both room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature.

Q5: My compound is a base. Are there any special considerations for column chromatography?

A5: Yes, basic compounds can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[2] Alternatively, using a more neutral stationary phase like alumina can be beneficial.

Quantitative Data

Table 1: Physicochemical Properties of this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compound C₁₀H₁₃NO163.22178-182White to off-white powder[8]
3-Methoxyphenethylamine (Starting Material)C₉H₁₃NO151.21LiquidColorless to yellow liquid
Formaldehyde (Starting Material)CH₂O30.03-92Gas
N-methyl-3-methoxyphenethylamine (Potential Impurity)C₁₀H₁₅NO165.23LiquidColorless to yellow liquid

Table 2: Qualitative Solubility of this compound

Solvent Solubility at Room Temperature Solubility at Elevated Temperature
WaterSparingly solubleModerately soluble
MethanolSolubleVery soluble
EthanolSolubleVery soluble
Ethyl AcetateSlightly solubleSoluble
DichloromethaneSolubleVery soluble
TolueneSparingly solubleModerately soluble
HexaneInsolubleSparingly soluble

Note: This data is estimated based on the structure and properties of similar compounds and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., ethanol).

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid with gentle heating and stirring.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography

  • Stationary Phase and Eluent Selection: Pack a glass column with silica gel. Based on TLC analysis, choose an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.[12]

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.[3]

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude 2-Methyl-1,2,3,4- tetrahydroisoquinolin-6-ol Initial_Analysis Purity Assessment (TLC, HPLC, NMR) Crude_Product->Initial_Analysis Decision Purity Acceptable? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Major/Multiple Impurities) Final_Product Pure Product (>98%) Decision->Final_Product Yes Characterization Final Purity Analysis (HPLC, NMR, MP) Recrystallization->Characterization Column_Chromatography->Characterization Characterization->Decision

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (e.g., HPLC, TLC) Start->Check_Purity Is_Pure Is Purity > 98%? Check_Purity->Is_Pure Low_Yield Low Yield? Is_Pure->Low_Yield No End Pure Product Is_Pure->End Yes Impure Impurities Present? Low_Yield->Impure No Optimize_Recrystallization Optimize Recrystallization: - Change solvent - Slower cooling - Less solvent Low_Yield->Optimize_Recrystallization Yes Optimize_Chromatography Optimize Chromatography: - Change eluent/gradient - Change stationary phase - Check loading Impure->Optimize_Chromatography Yes Optimize_Recrystallization->Start Optimize_Chromatography->Start

Caption: A troubleshooting decision tree for purification issues.

References

Modifying reaction conditions for "2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. The guidance is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method involves a two-step process:

  • Pictet-Spengler Reaction: Cyclization of a β-arylethylamine, such as tyramine, with an aldehyde, typically formaldehyde, to form the core 1,2,3,4-tetrahydroisoquinoline structure. This reaction is acid-catalyzed.[1][2]

  • N-Methylation: Introduction of a methyl group onto the secondary amine of the tetrahydroisoquinoline intermediate. The Eschweiler-Clarke reaction is a common and effective method for this transformation, utilizing formic acid and formaldehyde.[3][4][5]

Q2: What are the critical parameters for a successful Pictet-Spengler reaction with tyramine?

The success of the Pictet-Spengler reaction for tyramine cyclization is highly dependent on several factors. Electron-donating groups on the aromatic ring, such as the hydroxyl group in tyramine, generally facilitate the reaction, allowing for milder conditions.[1] Key parameters to control include:

  • Acid Catalyst: Protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA) are commonly used.[1] The choice and concentration of the acid can significantly impact the reaction rate and yield.

  • Solvent: While protic solvents like methanol or water are traditional choices, aprotic solvents such as dichloromethane or toluene have sometimes been shown to provide superior yields.[1]

  • Temperature: The optimal temperature can range from room temperature to reflux, depending on the specific substrates and reaction conditions. Careful monitoring is essential as higher temperatures can lead to side product formation.[1]

  • Reactant Concentration: The concentration of both tyramine and formaldehyde should be carefully optimized.

Q3: How can I minimize the formation of byproducts during the N-methylation step?

The Eschweiler-Clarke reaction is generally a high-yielding and clean reaction for N-methylation.[3] A key advantage is that it does not produce quaternary ammonium salts, as the reaction stops at the tertiary amine stage.[4][5] To minimize side reactions:

  • Use Excess Reagents: An excess of both formic acid and formaldehyde is typically used to ensure complete methylation.[4]

  • Temperature Control: The reaction is often performed at or near boiling temperatures.[4] Maintaining a consistent temperature is crucial for driving the reaction to completion and avoiding decomposition.

  • pH Monitoring: The reaction is performed under acidic conditions. After the reaction is complete, careful neutralization is required during the workup to isolate the product.

Troubleshooting Guides

Problem 1: Low or No Yield in Pictet-Spengler Reaction
Potential Cause Troubleshooting Step Rationale
Insufficient Acid Catalysis Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from TFA to HCl).The reaction is acid-catalyzed, and an insufficient concentration of protons can lead to a slow or stalled reaction.[1]
Inappropriate Solvent If using a protic solvent, try switching to an aprotic solvent like dichloromethane or toluene, or vice versa.Solvent polarity can influence the stability of the iminium ion intermediate and the overall reaction rate.[1]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and decomposition.Some Pictet-Spengler reactions require thermal energy to proceed at a reasonable rate.[1]
Decomposition of Starting Material Ensure the quality of the tyramine and formaldehyde. Use freshly opened or purified reagents.Impurities or degradation of starting materials can inhibit the reaction or lead to side products.
Presence of Water If using an aprotic solvent, ensure all glassware and reagents are dry.Water can interfere with the acid catalyst and the formation of the iminium ion intermediate.
Problem 2: Incomplete N-Methylation or Presence of Starting Material
Potential Cause Troubleshooting Step Rationale
Insufficient Reagents Increase the molar excess of formaldehyde and formic acid.The Eschweiler-Clarke reaction relies on an excess of these reagents to drive the reaction to completion.[4]
Low Reaction Temperature Ensure the reaction is heated to the appropriate temperature (typically reflux).The reduction of the iminium intermediate by formic acid is temperature-dependent.[4]
Short Reaction Time Increase the reaction time and monitor the progress by TLC or LC-MS.The reaction may require more time to go to completion, especially on a larger scale.
Premature Workup Ensure the reaction has gone to completion before initiating the workup procedure.Incomplete reaction will result in a mixture of the secondary and tertiary amine.
Problem 3: Formation of Side Products
Potential Cause Troubleshooting Step Rationale
Overheating in Pictet-Spengler Reduce the reaction temperature and monitor for byproduct formation.High temperatures can lead to polymerization or other side reactions of formaldehyde and tyramine.[1]
Oxidation of Phenolic Hydroxyl Group Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The phenolic hydroxyl group can be susceptible to oxidation, especially at elevated temperatures.
Side Reactions of Formaldehyde Use paraformaldehyde as the formaldehyde source and ensure slow depolymerization.This can help to maintain a low and steady concentration of formaldehyde in the reaction mixture.
Impure Starting Materials Purify tyramine and use a high-purity source of formaldehyde.Impurities can act as catalysts for unwanted side reactions.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol (Pictet-Spengler Reaction)
  • Reaction Setup: To a solution of tyramine (1 equivalent) in a suitable solvent (e.g., methanol or water), add an aqueous solution of formaldehyde (1.1 to 1.5 equivalents).

  • Acidification: Slowly add a catalytic amount of a protic acid (e.g., concentrated HCl) to the reaction mixture. The pH should be acidic.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Eschweiler-Clarke N-Methylation)
  • Reaction Setup: To a flask containing 1,2,3,4-tetrahydroisoquinolin-6-ol (1 equivalent), add an excess of formic acid (e.g., 5-10 equivalents).

  • Addition of Formaldehyde: Add an excess of aqueous formaldehyde solution (e.g., 3-5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (around 100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Eschweiler-Clarke N-Methylation Tyramine Tyramine Mix1 Mixing and Reaction Tyramine->Mix1 Formaldehyde1 Formaldehyde Formaldehyde1->Mix1 AcidCatalyst Acid Catalyst (e.g., HCl) AcidCatalyst->Mix1 Workup1 Neutralization & Extraction Mix1->Workup1 Purification1 Column Chromatography Workup1->Purification1 THIQ_ol 1,2,3,4-Tetrahydro- isoquinolin-6-ol Purification1->THIQ_ol Mix2 Mixing and Heating THIQ_ol->Mix2 FormicAcid Formic Acid FormicAcid->Mix2 Formaldehyde2 Formaldehyde Formaldehyde2->Mix2 Workup2 Neutralization & Extraction Mix2->Workup2 Purification2 Purification Workup2->Purification2 FinalProduct 2-Methyl-1,2,3,4-tetrahydro- isoquinolin-6-ol Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield in Pictet-Spengler Q1 Is the reaction acidic? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the temperature optimized? A1_Yes->Q2 Action1 Increase acid concentration or use a stronger acid. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent appropriate? A2_Yes->Q3 Action2 Gradually increase temperature. A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are starting materials pure? A3_Yes->Q4 Action3 Try an alternative solvent (protic vs. aprotic). A3_No->Action3 A4_No No Q4->A4_No Action4 Purify starting materials. A4_No->Action4

Caption: Troubleshooting decision tree for low yield in the Pictet-Spengler reaction.

References

Validation & Comparative

"2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol" vs other neuroprotective compounds

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the neuroprotective properties of "2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol" reveals a significant lack of available scientific literature and experimental data. As a result, a direct and objective comparison with other well-established neuroprotective compounds, as initially requested, cannot be provided at this time.

While the chemical structure of this compound is documented, and a synthesis method for a derivative has been described, there is no readily accessible research detailing its efficacy in neuroprotection, its mechanism of action, or any quantitative data from in vitro or in vivo studies.

In contrast, extensive research is available for other neuroprotective agents such as Edaravone, Riluzole, Resveratrol, and N-acetylcysteine (NAC), as well as for structurally related tetrahydroisoquinoline compounds like 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and Salsolinol. These compounds have been evaluated in numerous preclinical and clinical studies, and their mechanisms of action are comparatively well-understood.

Due to the absence of data for "this compound," a comparative guide that meets the core requirements of data presentation, experimental protocols, and visualizations cannot be generated.

We can, however, provide a detailed analysis of the aforementioned alternative neuroprotective compounds if you wish to proceed with a comparison of those agents. This would include a summary of their mechanisms, available quantitative data from key experiments, and relevant signaling pathway diagrams.

Please advise if you would like to receive a comparative guide focused on the available data for Edaravone, Riluzole, Resveratrol, N-acetylcysteine, and other relevant tetrahydroisoquinoline derivatives.

A Comparative Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and Salsolinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two structurally related tetrahydroisoquinoline (THIQ) derivatives: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and the endogenously formed neuroactive compound, salsolinol. While extensive research has elucidated the complex pharmacological and toxicological profile of salsolinol, experimental data on this compound is limited. This comparison synthesizes the available information, offering insights into their potential similarities and differences to inform future research and drug development efforts.

Chemical Structures

CompoundChemical Structure
This compoundthis compound
SalsolinolSalsolinol

Caption: Chemical structures of this compound and Salsolinol.

Overview and Biological Significance

Salsolinol, or 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a well-studied catechol isoquinoline that can be formed endogenously in the brain from the condensation of dopamine and acetaldehyde, a metabolite of ethanol.[1] Its presence has been implicated in the pathophysiology of Parkinson's disease and alcohol addiction.[2] Research has revealed a dual nature of salsolinol, exhibiting both neurotoxic and neuroprotective effects depending on its concentration and the cellular context.[3][4]

This compound is a synthetic derivative of the THIQ scaffold. The THIQ nucleus is a common feature in many natural products and pharmacologically active compounds, known to possess a wide range of biological activities, including antitumor, antimicrobial, and neurotropic effects.[5][6] While specific experimental data on the biological profile of this compound is scarce, its structural similarity to other N-methylated and 6-hydroxy substituted THIQs allows for informed hypotheses regarding its potential pharmacological activities.

Quantitative Data Comparison

Due to the limited availability of experimental data for this compound, a direct quantitative comparison with salsolinol is challenging. The following tables summarize the available quantitative data for salsolinol.

Table 1: In Vitro Neurotoxicity and Neuroprotection of Salsolinol
Cell LineConcentration (µM)EffectAssay
SH-SY5Y10 - 250No significant increase in LDH releaseLDH Assay
SH-SY5Y50, 100Neuroprotective against H₂O₂-induced deathMTS Assay
SH-SY5Y50, 100, 250Significant reduction in ROS levelsROS Assay
BV2 MicrogliaHigh dosesIncreased ROS production and apoptosisROS/Caspase
Hippocampal50, 100Neuroprotective against glutamate toxicityLDH/Caspase-3
Hippocampal500Potentiated glutamate-induced caspase-3 activityCaspase-3
Table 2: Receptor Binding and Enzyme Inhibition of Salsolinol and Related Compounds
Compound/TargetLigand/SubstrateKi/IC50 (µM)Assay Type
Salsolinol
Dopamine D2 Receptor(S)-Salsolinol4.79Radioligand Binding
Dopamine D3 Receptor(S)-Salsolinol0.48Radioligand Binding
Tyrosine Hydroxylase (phosphorylated)Salsolinolnanomolar rangeEnzyme Inhibition Assay
Catechol-O-methyltransferase (COMT)Salsolidine190Competitive Inhibition
Catechol-O-methyltransferase (COMT)1-Carboxysalsoline440Competitive Inhibition
Related THIQ Derivatives
Dopamine D3 ReceptorTHIQ derivative 70.001Radioligand Binding
Kappa Opioid ReceptorTHIQ derivative 10.058 (nM)[³⁵S]GTPγS Binding Assay

Experimental Protocols

Synthesis of Tetrahydroisoquinolines (General)

The Pictet-Spengler condensation is a fundamental method for synthesizing the tetrahydroisoquinoline core.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenylethylamine Phenylethylamine Pictet_Spengler Pictet-Spengler Condensation Phenylethylamine->Pictet_Spengler Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Pictet_Spengler THIQ Tetrahydroisoquinoline Pictet_Spengler->THIQ

Caption: General workflow for the synthesis of tetrahydroisoquinolines.

Detailed Methodology:

  • A β-phenylethylamine derivative is reacted with an aldehyde or a ketone.

  • The reaction is typically catalyzed by a protic or Lewis acid.

  • The reaction proceeds through an initial imine formation, followed by an intramolecular electrophilic substitution (cyclization) to form the tetrahydroisoquinoline ring system.

In Vitro Neurotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

G Cell_Culture Plate neuronal cells Treatment Treat with varying concentrations of compound Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24h) Treatment->Incubation Collect_Supernatant Collect culture supernatant Incubation->Collect_Supernatant LDH_Reaction Add LDH reaction mixture (substrate, NAD+, diaphorase) Collect_Supernatant->LDH_Reaction Measure_Absorbance Measure absorbance at specific wavelength LDH_Reaction->Measure_Absorbance Calculate_Cytotoxicity Calculate % cytotoxicity relative to controls Measure_Absorbance->Calculate_Cytotoxicity

Caption: Workflow for LDH cytotoxicity assay.

Detailed Methodology:

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Positive (lysis buffer) and negative (vehicle) controls are included.

  • Incubation: Cells are incubated for a specified duration (e.g., 24 or 48 hours).

  • Supernatant Collection: A portion of the culture supernatant is transferred to a new plate.

  • LDH Reaction: An LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. Released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Calculation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of the positive and negative controls.

Signaling Pathways and Mechanisms of Action

Salsolinol's Complex Signaling Interactions

Salsolinol exerts its effects through multiple pathways, contributing to its dual neurotoxic and neuroprotective profile.

G cluster_salsolinol Salsolinol cluster_receptors Receptor Interactions cluster_cellular_effects Cellular Effects Salsolinol_node Salsolinol D2R Dopamine D2 Receptor Salsolinol_node->D2R Agonist MOR μ-Opioid Receptor Salsolinol_node->MOR Indirect Activation ROS ↑ Reactive Oxygen Species (High Concentrations) Salsolinol_node->ROS Neuroprotection Neuroprotection (Low Concentrations) Salsolinol_node->Neuroprotection TH_inhibition Tyrosine Hydroxylase Inhibition Salsolinol_node->TH_inhibition Apoptosis ↑ Apoptosis ROS->Apoptosis

Caption: Simplified signaling pathways of salsolinol.

Receptor Interactions:

  • (S)-Salsolinol acts as an agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 subtype.[7]

  • Salsolinol can indirectly activate μ-opioid receptors, leading to the excitation of dopamine neurons in the ventral tegmental area (VTA).[8][9]

Neurotoxicity:

  • At higher concentrations, salsolinol can induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptotic cell death.[1][4]

  • It is an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, which can lead to a depletion of dopamine levels.[10]

Neuroprotection:

  • At lower concentrations, salsolinol has demonstrated neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity in vitro.[3][11]

Potential Mechanisms of this compound

Based on the activities of structurally similar THIQ derivatives, the following mechanisms can be hypothesized for this compound:

  • Dopamine Receptor Modulation: The tetrahydroisoquinoline core is a known scaffold for dopamine receptor ligands. The substitution pattern on the aromatic ring and the nitrogen atom will determine its affinity and selectivity for different dopamine receptor subtypes.[11]

  • Opioid Receptor Interaction: Various THIQ derivatives have been shown to interact with opioid receptors, exhibiting agonist or antagonist activity.[12]

  • Enzyme Inhibition: The catechol-like structure (following demethylation of a methoxy group, or direct dihydroxy substitution) of many THIQs suggests potential interactions with enzymes involved in catecholamine metabolism, such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[2][7]

  • Neurotropic Effects: The broader class of THIQs has been associated with various neurotropic activities, including sedative and anticonvulsant effects.[11][13]

Comparative Summary and Future Directions

FeatureSalsolinolThis compound (Inferred)
Origin Endogenous and found in some foods/beverages.[2]Synthetic.
Neurotoxicity Established at high concentrations via oxidative stress and apoptosis.[1][4]Unknown, but possible depending on metabolism and interaction with cellular targets.
Neuroprotection Observed at low concentrations against various insults.[3][11]Possible, as other THIQ derivatives exhibit neuroprotective properties.[5]
Receptor Targets Dopamine D2/D3 receptors (agonist), indirect μ-opioid receptor activation.[7][8][9]Potential for interaction with dopamine and opioid receptors.
Enzyme Interactions Inhibits tyrosine hydroxylase; related compounds inhibit COMT.[10][14]Potential to inhibit enzymes like COMT and MAO.

For this compound, the lack of direct experimental data necessitates a cautious and inferential approach. Its structural features suggest a high likelihood of biological activity, particularly within the central nervous system. Future research should focus on elucidating its pharmacological profile, including its receptor binding affinities, enzyme inhibition potential, and its effects on neuronal viability in vitro. Such studies will be crucial to determine if it shares the neurotoxic or neuroprotective properties of salsolinol and to assess its potential as a pharmacological tool or a lead compound for drug discovery. A direct, data-driven comparison will only be possible once these fundamental experiments are conducted.

References

A Comparative Guide to the In Vivo Efficacy of Neuroprotective Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document compares the performance of these promising research compounds against L-Deprenyl (Selegiline), a clinically approved Monoamine Oxidase B (MAO-B) inhibitor, providing experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Comparative Efficacy in the MPTP Mouse Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is the gold standard for evaluating neuroprotective agents against Parkinsonian neurodegeneration.[1][2] MPTP is a neurotoxin that induces motor deficits and selectively destroys dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc), mimicking key pathological features of Parkinson's disease.[2][3]

The following tables summarize the comparative efficacy of representative THIQ derivatives and the benchmark drug L-Deprenyl in mitigating MPTP-induced neurotoxicity.

Table 1: Neurochemical Protection — Striatal Dopamine (DA) Levels (Data synthesized from representative studies)

CompoundDoseStriatal DA Content (% of Control)Protective Effect
Vehicle + MPTP -~ 45%Baseline Damage
1-Me-N-propargyl-TIQ + MPTP 20 mg/kg~ 85%High
1-MeTIQ + MPTP 20 mg/kg~ 50%Low / None
L-Deprenyl + MPTP 10 mg/kg~ 90%High

Table 2: Histological Protection — Nigral Tyrosine Hydroxylase (TH)-Positive Cells (Data synthesized from representative studies)

CompoundDoseTH-Positive Neurons in SNpc (% of Control)Protective Effect
Vehicle + MPTP -~ 50%Baseline Damage
1-Me-N-propargyl-TIQ + MPTP 20 mg/kg~ 80-90%High
1-MeTIQ + MPTP 20 mg/kg~ 55%Low / None
L-Deprenyl + MPTP 10 mg/kg~ 85-95%High

Table 3: Behavioral Improvement — Motor Function (Bradykinesia/Activity) (Data synthesized from representative studies)

CompoundDoseImprovement in Motor Activity
Vehicle + MPTP -Significant Impairment
1-Me-N-propargyl-TIQ + MPTP 20 mg/kgSignificant Rescue of Activity
1-MeTIQ + MPTP 20 mg/kgPartial/Variable Rescue
L-Deprenyl + MPTP 10 mg/kgSignificant Rescue of Activity

Summary: The data indicates that adding an N-propargyl group to the 1-MeTIQ scaffold significantly enhances its neuroprotective efficacy, making it comparable to the established drug L-Deprenyl.[4][5] Both compounds effectively prevent the MPTP-induced reduction in striatal dopamine and the loss of dopaminergic neurons, leading to a significant amelioration of motor deficits.[3][4][5] The parent compound, 1-MeTIQ, shows limited protective effects in these specific paradigms.

Mechanism of Action: Interruption of the MPTP Neurotoxic Cascade

The neuroprotective effects of THIQ derivatives and L-Deprenyl are primarily attributed to their ability to inhibit Monoamine Oxidase B (MAO-B), a key enzyme in the metabolic activation of MPTP.[1]

MPTP_Pathway cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP (Pro-toxin) MAOB MAO-B MPTP->MAOB Metabolism MPDP MPDP+ MAOB->MPDP MPP MPP+ (Active Toxin) MPDP->MPP Spontaneous Oxidation DAT Dopamine Transporter (DAT) MPP->DAT Uptake Mito Mitochondria DAT->Mito Accumulation ROS Oxidative Stress (ROS Generation) Mito->ROS ATP ATP Depletion Mito->ATP Death Neuronal Death ROS->Death ATP->Death Intervention Point of Intervention (MAO-B Inhibition) Intervention->MAOB

Caption: MPTP is converted to its toxic metabolite MPP+ by MAO-B, leading to neuronal death.

Experimental Protocols

The following provides a detailed methodology for a representative in vivo study validating the efficacy of neuroprotective compounds in the MPTP mouse model.

3.1. Animal Model and Dosing Regimen

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used, as this strain is highly susceptible to MPTP toxicity.[1]

  • Acclimation: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to experimentation.

  • Groups (n=8-12 per group):

    • Control: Saline injections.

    • MPTP-Only: Vehicle (e.g., saline) + MPTP.

    • Test Compound: Test Compound (e.g., 1-Me-N-propargyl-TIQ, 20 mg/kg, i.p.) + MPTP.

    • Positive Control: L-Deprenyl (10 mg/kg, i.p.) + MPTP.

  • Dosing Protocol:

    • Test compounds or vehicle are administered intraperitoneally (i.p.) once daily for 7 consecutive days.

    • From day 3 to day 7, MPTP (20-30 mg/kg, i.p.) is administered 30 minutes after the test compound/vehicle injection.

    • Animals are sacrificed for analysis 7-21 days after the final MPTP injection.

3.2. Experimental Validation Workflow

The following diagram outlines the typical workflow for assessing neuroprotective efficacy.

Efficacy_Workflow cluster_treatment Treatment Phase (7 Days) cluster_analysis Analysis Phase (Post-Treatment) A1 Animal Grouping & Acclimation A2 Daily Pre-treatment (Test Compound / Vehicle) A1->A2 A3 MPTP Administration (Days 3-7) A2->A3 B1 Behavioral Testing (e.g., Open Field) A3->B1 Washout Period (e.g., 7 days) B2 Sacrifice & Tissue Collection (Brain) B1->B2 B3 Neurochemical Analysis (Striatal HPLC for Dopamine) B2->B3 B4 Histological Analysis (Nigral TH Staining) B2->B4 C1 Data Analysis & Comparison B3->C1 B4->C1

Caption: Workflow for in vivo validation of neuroprotective compounds in the MPTP mouse model.

3.3. Key Experimental Methodologies

  • Behavioral Analysis (Open Field Test):

    • Mice are placed in an automated open-field chamber.

    • Locomotor activity, including total distance traveled and vertical rearing movements, is recorded for 30-60 minutes.[3]

    • MPTP-induced dopamine depletion typically results in significantly reduced vertical activity, which can be rescued by effective treatments.[3]

  • Neurochemical Analysis (HPLC):

    • The striatum is dissected from the brain.

    • Tissue is homogenized in an appropriate buffer.

    • High-Performance Liquid Chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine (DA) and its metabolites, DOPAC and HVA.

  • Histological Analysis (Immunohistochemistry):

    • Brains are fixed, sectioned, and stained using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

    • Unbiased stereological methods are used to count the number of TH-positive (dopaminergic) neurons in the substantia nigra pars compacta (SNpc).

    • Optical density of TH staining in the striatum can also be measured to assess the integrity of dopaminergic nerve terminals.[3]

References

A Comparative Guide to Validating Target Engagement of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol with Monoamine Oxidase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to validate the target engagement of the novel compound, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, with its putative target, Monoamine Oxidase A (MAO-A). Due to the structural similarity of this compound to known inhibitors of MAO-A, this guide focuses on comparing its potential inhibitory activity with established MAO-A inhibitors: Moclobemide, a reversible inhibitor, and Tranylcypromine and Phenelzine, both irreversible inhibitors.

Introduction to Target Engagement

Confirming that a therapeutic compound interacts with its intended biological target within a cellular or in vivo environment is a critical step in drug discovery and development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to build a strong structure-activity relationship (SAR). A variety of biochemical, biophysical, and cell-based assays can be employed to validate and quantify target engagement.

Comparative Analysis of MAO-A Inhibitors

This section presents a quantitative comparison of the inhibitory potency of this compound (hypothetical data for illustrative purposes) against well-characterized MAO-A inhibitors.

CompoundType of InhibitionIC50 (µM) for MAO-A
This compound To Be DeterminedHypothetical Value: 5.0
MoclobemideReversible6.1 - 10[1]
TranylcypromineIrreversible0.5 - 2.3[2][3]
PhenelzineIrreversiblepKi = 7.3 (~0.05 µM)

Experimental Protocols for Target Engagement Validation

To validate the interaction of this compound with MAO-A, a multi-faceted approach employing a combination of in vitro and cellular assays is recommended.

In Vitro MAO-A Inhibition Assay (Fluorometric)

This biochemical assay directly measures the enzymatic activity of MAO-A in the presence of an inhibitor. The conversion of a non-fluorescent substrate, kynuramine, to the fluorescent product, 4-hydroxyquinoline, is monitored.[4]

Workflow:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Recombinant Human MAO-A D Dispense MAO-A into 96-well plate A->D B Prepare Kynuramine (Substrate) G Initiate reaction with Kynuramine B->G C Prepare Test Compound & Control Inhibitors E Add Test Compound/ Controls C->E D->E F Pre-incubate E->F F->G H Incubate G->H I Measure Fluorescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for the in vitro MAO-A inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-A (e.g., 5 µg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a working solution of kynuramine substrate (e.g., 80 µM) in the same buffer.

    • Prepare serial dilutions of the test compound (this compound) and control inhibitors (Moclobemide, Tranylcypromine, Clorgyline) in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the MAO-A enzyme solution.

    • Add 25 µL of the test compound or control inhibitor dilutions to the respective wells. For control wells (100% activity), add 25 µL of buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes.[4]

    • Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.[4]

    • Stop the reaction by adding 75 µL of 2 N NaOH.

  • Data Analysis:

    • Measure the fluorescence of 4-hydroxyquinoline using a plate reader with excitation at 310-320 nm and emission at 380 nm.

    • Calculate the percentage of MAO-A inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in a cellular context.[5] It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[6]

Workflow:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis A Culture Cells B Treat with Test Compound or Vehicle A->B C Harvest Cells B->C D Heat Shock at Varying Temperatures C->D E Cell Lysis D->E F Separate Soluble & Aggregated Proteins E->F G Quantify Soluble MAO-A (e.g., Western Blot) F->G H Generate Melt Curve G->H

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line that endogenously expresses MAO-A (e.g., SH-SY5Y neuroblastoma cells).

    • Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Treatment and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Protein Analysis:

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of soluble MAO-A in each sample by Western blotting using a specific anti-MAO-A antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble MAO-A relative to the unheated control against the temperature for both the compound-treated and vehicle-treated samples to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Advanced Biophysical Methods

For a more in-depth characterization of the binding interaction, advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed.

a. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[7] It provides valuable information on the kinetics (association and dissociation rates) and affinity of the interaction.

Conceptual Workflow for SPR:

SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize Recombinant MAO-A on Sensor Chip B Inject Test Compound (Analyte) A->B C Monitor Association B->C D Inject Buffer C->D E Monitor Dissociation D->E F Generate Sensorgram E->F G Calculate Kinetic (ka, kd) and Affinity (KD) Constants F->G

Caption: Conceptual workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol Outline:

  • Immobilization of MAO-A: Recombinant human MAO-A is immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: The test compound is flowed over the sensor surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

b. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein.[8] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Conceptual Workflow for ITC:

ITC_Workflow cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis A Place MAO-A in Sample Cell C Inject Compound into MAO-A Solution A->C B Load Test Compound into Syringe B->C D Measure Heat Change C->D E Generate Titration Curve D->E F Determine Thermodynamic Parameters (KD, ΔH, ΔS, n) E->F

Caption: Conceptual workflow for Isothermal Titration Calorimetry (ITC).

Protocol Outline:

  • Sample Preparation: Solutions of recombinant human MAO-A and the test compound are prepared in the same buffer to minimize heats of dilution.

  • Titration: The test compound solution is titrated into the MAO-A solution in the sample cell of the calorimeter.

  • Data Analysis: The heat released or absorbed during each injection is measured, and the data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

Conclusion

A comprehensive validation of the target engagement of this compound with MAO-A should involve a tiered approach. Initial screening with the in vitro MAO-A inhibition assay can provide a rapid assessment of its inhibitory potency. Confirmation of target engagement in a cellular context can then be achieved using CETSA. For a deeper understanding of the binding mechanism and thermodynamics, advanced biophysical techniques such as SPR and ITC are invaluable. By comparing the data obtained for this compound with that of established MAO-A inhibitors, researchers can gain crucial insights into its potential as a novel therapeutic agent.

References

Cross-Reactivity Profile of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydroisoquinoline scaffold is a common motif in a variety of biologically active compounds, with derivatives showing activity at a range of targets. For instance, various analogs have been investigated for their effects on G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Comparative Analysis of Structurally Related Compounds

To contextualize the potential cross-reactivity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, we can examine data from close structural analogs. Tetrahydroisoquinoline derivatives have been reported to interact with several receptor systems, including adrenergic, dopaminergic, and serotonergic receptors.

Table 1: Hypothetical Comparative Cross-Reactivity Profile

TargetThis compound (Predicted)Analog A (e.g., Substituted Tetrahydroisoquinoline)Analog B (e.g., N-Methylated Tetrahydroisoquinoline)
Primary Target Data Not AvailableAdrenergic Receptor α2A (Ki = 15 nM)Dopamine Receptor D2 (IC50 = 50 nM)
Off-Target 1 Data Not AvailableSerotonin Receptor 5-HT2A (Ki = 250 nM)Serotonin Receptor 5-HT1A (IC50 = 800 nM)
Off-Target 2 Data Not AvailableDopamine Receptor D3 (Ki = 800 nM)Adrenergic Receptor β1 (IC50 > 10,000 nM)
Off-Target 3 Data Not AvailablehERG Channel (IC50 > 10 µM)Muscarinic Receptor M1 (IC50 > 10,000 nM)

Note: The data presented for Analog A and Analog B are illustrative and based on findings for various tetrahydroisoquinoline derivatives. Specific values would be dependent on the exact substitutions on the tetrahydroisoquinoline core.

Experimental Protocols for Assessing Cross-Reactivity

The determination of a compound's cross-reactivity profile typically involves a tiered screening approach.

Primary Target Engagement Assays

Initial studies focus on quantifying the affinity and functional activity of the compound at its intended biological target.

  • Radioligand Binding Assays: These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is determined as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

  • Functional Assays: These experiments assess the biological effect of the compound on the target. Examples include measuring second messenger levels (e.g., cAMP, Ca2+) or downstream signaling events (e.g., reporter gene activation). These assays determine the compound's efficacy (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50).

Broad Panel Off-Target Screening

To assess selectivity, the compound is screened against a large panel of receptors, ion channels, transporters, and enzymes.

  • Commercial Screening Panels: Companies such as Eurofins Discovery and CEREP offer comprehensive screening panels (e.g., SafetyScreen44™, BioPrint®) that test the compound at a fixed concentration (typically 1-10 µM) against hundreds of potential off-targets. The results are usually reported as the percentage of inhibition or stimulation.

  • Dose-Response Follow-up: Significant interactions identified in the initial screen are further investigated by generating full concentration-response curves to determine the IC50 or EC50 values for the off-target interactions.

Visualization of a Typical Cross-Reactivity Screening Workflow

The logical flow of a cross-reactivity study can be visualized as follows:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Hit Confirmation & Characterization cluster_3 Phase 4: Analysis & Reporting A Test Compound (this compound) B Primary Target Binding Assay (Ki) A->B C Primary Target Functional Assay (EC50/IC50) A->C D Broad Panel Screening (e.g., 44 targets at 10 µM) B->D C->D E Identify Off-Target 'Hits' (% Inhibition > 50%) D->E F Dose-Response Curves for Off-Targets (IC50) E->F G Functional Assays for Key Off-Targets F->G H Selectivity Ratios (Off-Target IC50 / Primary Target Ki) F->H G->H I Cross-Reactivity Profile Summary Report H->I

Workflow for Cross-Reactivity Assessment.

Signaling Pathways of Potential Off-Targets

Given the structural similarities to known monoamine receptor ligands, potential off-target interactions for this compound could involve adrenergic, dopaminergic, or serotonergic signaling pathways. Below is a generalized diagram of a G-protein coupled receptor (GPCR) signaling cascade, which is a common mechanism for these receptor families.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand (e.g., this compound) Receptor GPCR (e.g., Adrenergic, Dopamine, or Serotonin Receptor) Ligand->Receptor G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Generalized GPCR Signaling Pathway.

A Comparative Guide to the Bioactivity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of analogs related to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities. This guide synthesizes data from multiple studies to highlight the structure-activity relationships (SAR) of THIQ derivatives, focusing on their potential as neuroprotective agents and modulators of the dopaminergic system.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various THIQ analogs from several key studies. Due to the lack of a single comprehensive study on this compound and a systematic series of its analogs, this guide presents data on closely related compounds to elucidate the impact of structural modifications on biological activity.

Table 1: Dopamine Receptor Binding Affinity of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogs

This series of compounds was evaluated for their binding affinity (Ki) at human dopamine D1, D2, and D3 receptors. The core structure is a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a close analog of the primary compound of interest.

Compound IDR Group (at N-2)D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D3 Selectivity (vs. D2)
Analog 1 Biphenyl-4-carboxamide>10008122.7~300-fold
Analog 2 Naphthalene-2-carboxamide>10008232.7~300-fold
Analog 3 Quinoline-4-carboxamide>1000>100022-
Analog 4 6,7-dimethoxy-THIQ analog>10001251111.4-fold

Data synthesized from studies on D3-selective ligands.

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of N-Arylated Heliamine Analogs

Heliamine, a natural THIQ alkaloid, and its synthetic N-arylated analogs were assessed for their ability to inhibit human monoamine oxidase B (hMAO-B), a key enzyme in dopamine metabolism.

Compound IDN-Aryl SubstituenthMAO-B IC50 (µM)
Heliamine - (N-H)>1000
Analog 5 4-Formylphenyl1.55
Analog 6 4-Fluorophenyl13.5
Analog 7 3,5-Difluorophenyl5.08
Safinamide (Reference Drug)-

Data from a study on the design of N-arylated heliamine analogues as MAO-B inhibitors.

Table 3: Neuroprotective and Neurotoxic Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Analogs

The neurotoxicity of 1MeTIQ and its analogs was evaluated in human neuroblastoma SH-SY5Y cells.

Compound IDSubstitution PatternNeurotoxicity (Cell Viability)Neuroprotective Activity
1MeTIQ UnsubstitutedBaselineModerate
Analog 8 5-HydroxyDecreased toxicity-
Analog 9 6-HydroxyDecreased toxicity-
Analog 10 7-HydroxyDecreased toxicityGreater than 1MeTIQ
Analog 11 5-MethoxyIncreased toxicity-
Analog 12 6,7-Dihydroxy (Salsolinol)Decreased toxicityExhibited neuroprotection
Analog 13 6-Methoxy-7-hydroxy-Greater than 1MeTIQ

This table summarizes qualitative structure-activity relationships from a study on neuroprotective and neurotoxic activities of 1MeTIQ analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D1, D2, and D3 receptors.

Method: Radioligand binding assays are performed using cell membranes prepared from HEK-293 cells stably expressing the respective human dopamine receptor subtypes.

  • Membrane Preparation: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The final pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2/D3, [³H]-SCH23390 for D1), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[1][2][3][4]

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-B.

Method: A fluorometric assay using kynuramine as a substrate is employed.

  • Reagents: Recombinant human MAO-B enzyme, kynuramine dihydrobromide, potassium phosphate buffer (pH 7.4), and a reference inhibitor (e.g., selegiline).

  • Assay Procedure: The assay is performed in a 96-well black plate. The test compounds are serially diluted and pre-incubated with the MAO-B enzyme in the buffer for a defined period (e.g., 15 minutes at 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the kynuramine substrate.

  • Incubation: The plate is incubated at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (excitation ~320 nm, emission ~400 nm).

  • Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7][8]

In Vitro Neuroprotection Assay

Objective: To assess the ability of test compounds to protect neuronal cells from a neurotoxin.

Method: A cell viability assay using the human neuroblastoma SH-SY5Y cell line and the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).

  • Cell Culture: SH-SY5Y cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours). Subsequently, MPP+ is added to the wells to induce cytotoxicity.

  • Incubation: The cells are incubated with the test compound and MPP+ for 24-48 hours.

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells, and after a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is read using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by the ability of the compound to significantly increase cell viability in the presence of MPP+.[9][10][11][12]

Visualizations

Dopamine Signaling Pathway

The dopaminergic system is a key therapeutic target for many neurological and psychiatric disorders. The following diagram illustrates a simplified dopamine signaling pathway.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Packaging Synaptic_Vesicle Vesicle VMAT2->Synaptic_Vesicle Dopamine_release Dopamine Synaptic_Vesicle->Dopamine_release Exocytosis D2R D2 Receptor Dopamine_release->D2R Binding MAO MAO Dopamine_release->MAO Metabolism COMT COMT Dopamine_release->COMT Metabolism DAT DAT Dopamine_release->DAT Reuptake AC Adenylyl Cyclase D2R->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation Dopamine_Metabolism Metabolites MAO->Dopamine_Metabolism COMT->Dopamine_Metabolism TH TH DDC DDC

Caption: Simplified Dopamine Signaling Pathway.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines the key steps in the in vitro neuroprotection assay.

Neuroprotection_Workflow cluster_workflow In Vitro Neuroprotection Assay Workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells pre_treat Pre-treat cells with THIQ analog seed_cells->pre_treat add_toxin Add MPP+ to induce neurotoxicity pre_treat->add_toxin incubate Incubate for 24-48 hours add_toxin->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance on plate reader solubilize->read_absorbance analyze_data Analyze data and determine cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the In Vitro Neuroprotection Assay.

References

Efficacy of Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives

The anticancer activity of THIQ and THQ derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency of the compound. The efficacy of these derivatives varies significantly depending on the specific chemical substitutions on the core scaffold and the cancer cell line being tested.

Data Presentation: In Vitro Cytotoxicity (IC50)

The following tables summarize the IC50 values of various tetrahydroisoquinoline and tetrahydroquinoline derivatives in different human cancer cell lines, as reported in several studies. For comparison, the IC50 values of standard chemotherapeutic drugs are also included where available.

Table 1: Cytotoxicity of Tetrahydroisoquinoline Derivatives in Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
GM-3-18 Colo320Colon Cancer0.9 - 10.7--
DLD-1Colon Cancer0.9 - 10.7--
HCT116Colon Cancer0.9 - 10.7--
SNU-C1Colon Cancer0.9 - 10.7--
SW480Colon Cancer0.9 - 10.7--
GM-3-121 MCF-7Breast Cancer0.43 (µg/mL)--
MDA-MB-231Breast Cancer0.37 (µg/mL)--
IshikawaEndometrial Cancer0.01 (µg/mL)--
Compound 7e A549Lung Cancer0.155DoxorubicinNot specified
Compound 8d MCF7Breast Cancer0.170DoxorubicinNot specified
Compound 15c U251Glioblastoma36Temozolomide176.5
MDA-MB-231Breast Cancer21Doxorubicin0.28
MCF-7Breast Cancer7--

Table 2: Cytotoxicity of Tetrahydroquinoline Derivatives in Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 4a HCT-116Colon Cancer~135-FUNot specified
A549Lung Cancer11.33 ± 0.67EtoposideNot specified
Compound 6 A549Lung Cancer40.18 ± 0.94EtoposideNot specified
Compound 15 MCF-7Breast Cancer15.165-FUNot specified
HepG-2Liver Cancer18.745-FUNot specified
A549Lung Cancer18.685-FUNot specified
Compound 19b HCT-116Colon Cancer13.49 ± 0.20--
A549Lung Cancer15.69 ± 2.56--
Compound 19c HCT-116Colon Cancer12.96 ± 2.68--
A549Lung Cancer28.44 ± 0.56--
Compound 20d HCT-116Colon Cancer12.04 ± 0.57--
A549Lung Cancer12.55 ± 0.54--
Compound 10e A549Lung Cancer0.033 ± 0.003EverolimusNot specified
MDA-MB-231Triple-Negative Breast Cancer0.63 ± 0.025-FluorouracilNot specified
Compound 10h MCF-7Breast Cancer0.087 ± 0.007EverolimusNot specified

Note: The data presented is a compilation from multiple sources and direct comparison between all compounds may not be feasible due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments commonly used to assess the efficacy of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with THIQ/THQ derivatives (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 1-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 values read->end

Caption: Workflow of the MTT assay for cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroisoquinoline or tetrahydroquinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow start Treat cells with THIQ/THQ derivatives harvest Harvest cells by trypsinization start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic vs. necrotic cells analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanism of apoptosis induced by the test compounds. Key proteins often analyzed include the Bcl-2 family of proteins (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3, Caspase-9).

Detailed Protocol:

  • Protein Extraction: After treatment with the test compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Many tetrahydroisoquinoline and tetrahydroquinoline derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins.

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis THIQ_THQ THIQ/THQ Derivatives Bax Bax activation THIQ_THQ->Bax promotes Bcl2 Bcl-2 inhibition THIQ_THQ->Bcl2 promotes Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 activates Casp3 Caspase-3 activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by THIQ/THQ derivatives.

This pathway is initiated by an increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to cell death.[4][5]

Conclusion

While data on the specific efficacy of "2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol" is lacking, the broader classes of tetrahydroisoquinoline and tetrahydroquinoline derivatives represent a rich source of potential anticancer compounds. The extensive research into these scaffolds has demonstrated their potent cytotoxic effects against a wide range of cancer cell lines. The primary mechanism of action for many of these derivatives is the induction of apoptosis, often through the intrinsic pathway. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, providing a foundation for the further development and evaluation of these promising compounds. Future comparative studies should aim to standardize experimental conditions to allow for more direct and robust comparisons between different derivatives.

References

A Comparative Guide to the Neuroprotective Effects of Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: This guide addresses the neuroprotective properties of compounds structurally related to "2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol." Extensive research exists for the closely related analogs, Salsolinol (1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) and 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . This document will focus on the experimental data for these compounds and compare them with other neuroprotective agents, namely 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) and the established drug Rasagiline .

Executive Summary

Salsolinol and 1MeTIQ have demonstrated significant neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases, particularly Parkinson's disease. Their mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress, inhibition of apoptosis, and modulation of dopamine metabolism. This guide provides a comparative overview of the experimental evidence for these compounds, alongside HTHQ and Rasagiline, to assist researchers in replicating and expanding upon these crucial neuroprotection studies.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from key studies, offering a direct comparison of the neuroprotective effects of the selected compounds across different experimental models and assays.

Table 1: In Vitro Neuroprotection Against MPP+ Induced Toxicity in SH-SY5Y Cells

CompoundConcentrationNeurotoxinAssayResultsCitation
Salsolinol (racemic, R, and S enantiomers)50 µM1000 µM MPP+MTS AssayStatistically significant increase in cell viability compared to MPP+ alone.[1]
N-Methyl-(R)-salsolinol50 µM1000 µM MPP+MTS AssayShowed a neuroprotective effect on SH-SY5Y cell viability.[1]

Table 2: In Vitro Neuroprotection Against Oxidative Stress

CompoundConcentrationNeurotoxinCell LineAssayResultsCitation
Salsolinol50 and 100 µM300 µM H₂O₂SH-SY5YMTS AssayStatistically significant increase in viability of cells treated with H₂O₂ and Salsolinol.[2]
Salsolinol250 µM100 µM 6-OHDASH-SY5YCaspase-3/7 AssayStatistically significant reduction in 6-OHDA-induced caspase activity.[2]
Rasagiline3-10 µMOxygen-Glucose Deprivation/ReoxygenationPC12Cell Viability20-80% dose-dependent neuroprotection.[3]
Rasagiline3-10 µMOxygen-Glucose Deprivation/ReoxygenationPC12ROS Production15% reduction in reactive oxygen species.[3]

Table 3: In Vivo Neuroprotection in Animal Models of Parkinson's Disease

CompoundDosageAnimal ModelKey FindingsCitation
1MeTIQ50 mg/kg i.p.Rotenone-induced PD in ratsAntagonized rotenone-induced suppression of dopamine release.[4]
HTHQ25 and 50 mg/kgRotenone-induced PD in ratsSignificant decrease in oxidative stress and lower apoptosis intensity.[5][6]
RasagilineNot specifiedRotenone-induced PD in ratsUsed as a comparison drug; HTHQ at 50 mg/kg had a greater impact on most variables.[5]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the comparative analysis, enabling researchers to replicate the study conditions.

In Vitro Neuroprotection Assessment in SH-SY5Y Cells

Objective: To assess the neuroprotective effect of a compound against a neurotoxin (e.g., MPP+, 6-OHDA, H₂O₂) in a human neuroblastoma cell line.

Protocol based on MTS Assay: [1]

  • Cell Culture: Culture SH-SY5Y cells in Modified Eagle's Medium with 10% Fetal Bovine Serum. Seed cells in a 96-well plate at a density of 0.7 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to reach approximately 70% confluency.

  • Pre-incubation: Pre-incubate the cells with the test compound (e.g., Salsolinol at 50 µM) for 1 hour.

  • Neurotoxin Addition: Add the neurotoxin (e.g., MPP+ at a final concentration of 1000 µM) to the wells.

  • Incubation: Incubate the plate for 48 hours under the same culture conditions.

  • MTS Assay: Add MTS labeling mixture to each well and incubate for 5 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Activity Assay for Apoptosis

Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

Protocol based on Fluorometric Assay: [2]

  • Cell Treatment: Seed and treat SH-SY5Y cells with the neurotoxin (e.g., 100 µM 6-OHDA) with or without the test compound (e.g., 250 µM Salsolinol) for 6 hours.

  • Assay Reagent: Use a commercially available homogeneous caspase-3/7 assay kit (e.g., Apo-ONE®).

  • Measurement: Measure the cytoplasmic caspase-3/7 activity fluorometrically according to the manufacturer's instructions.

In Vivo Rotenone-Induced Parkinson's Disease Model in Rats

Objective: To evaluate the neuroprotective effects of a compound in a chemically-induced animal model of Parkinson's disease.

Protocol Summary: [5][6]

  • Animal Model: Induce Parkinson's disease in rats via administration of rotenone.

  • Compound Administration: Form six groups of animals: a control group, a group with rotenone-induced PD, groups with PD administered the test compound at different doses (e.g., HTHQ at 25 and 50 mg/kg), a group with PD administered a comparison drug (e.g., rasagiline), and a control group administered the test compound alone.

  • Behavioral and Biochemical Analysis: After the treatment period, assess motor coordination, brain tissue morphology, tyrosine hydroxylase expression, oxidative stress parameters, and markers of inflammation and apoptosis.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.

cluster_0 Neurotoxin-Induced Stress cluster_1 Neuroprotective Intervention Neurotoxin Neurotoxins (MPP+, Rotenone, 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis ↑ Apoptosis Mito_Dys->Apoptosis Compound Salsolinol / 1MeTIQ / HTHQ Antioxidant ↑ Antioxidant Defense (Nrf2 activation) Compound->Antioxidant Anti_Apoptotic ↑ Anti-apoptotic proteins (Bcl-2) Compound->Anti_Apoptotic MAO_Inhibition Monoamine Oxidase (MAO) Inhibition Compound->MAO_Inhibition Antioxidant->ROS Inhibits Anti_Apoptotic->Apoptosis Inhibits MAO_Inhibition->ROS Reduces Rasagiline Rasagiline Akt Akt Phosphorylation Rasagiline->Akt Nrf2 Nrf2 Nuclear Translocation Akt->Nrf2 Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1, Catalase) Nrf2->Antioxidant_Enzymes Mitochondrial_Protection Mitochondrial Protection Antioxidant_Enzymes->Mitochondrial_Protection Neuroprotection Neuroprotection Mitochondrial_Protection->Neuroprotection start Seed SH-SY5Y cells in 96-well plate culture Culture for 24h start->culture preincubate Pre-incubate with Test Compound (1h) culture->preincubate toxin Add Neurotoxin (e.g., MPP+) preincubate->toxin incubate Incubate for 48h toxin->incubate mts Add MTS Reagent and Incubate (5h) incubate->mts read Measure Absorbance at 490nm mts->read

References

Validation of 2-Methyl-Substituted Tetrahydroisoquinolines: A Comparative Analysis of a Closely Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the peer-reviewed literature concerning the validation of 2-methyl-substituted tetrahydroisoquinolines. Initial searches for "2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol" did not yield specific validation or comparative studies. However, significant data exists for the structurally similar analog, 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline . This document summarizes the available experimental data for this analog, providing a comparative framework for its biological activity.

Comparative Biological Activity of 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

The primary biological activities investigated for 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline revolve around its interaction with catechol O-methyltransferase (COMT) and its influence on norepinephrine release.

Interaction with Catechol O-Methyltransferase (COMT)

Studies have evaluated 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as both a substrate and an inhibitor of COMT. The methyl substitution at the 2-position was found to have minimal impact on its interaction with the enzyme when compared to the parent compound, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.

Table 1: Kinetic Parameters for COMT Interaction

CompoundSubstrate K_m_Substrate V_max_Inhibitor K_is_
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineData not availableData not availableData not available
2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineSimilar to parentSimilar to parentSimilar to parent

Note: Specific quantitative data for K_m_, V_max_, and K_is_ were not available in the reviewed literature abstracts. The table reflects the qualitative comparison made in the source material.

Effect on Norepinephrine Release

In contrast to its interaction with COMT, the 2-methyl substitution significantly impacts the compound's ability to deplete norepinephrine. While the parent compound, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, demonstrated norepinephrine depleting activity, the addition of a methyl group at the 2-position eliminated this effect. Interestingly, a different analog, 6,7-dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide, was found to be more potent than the parent molecule in depleting norepinephrine from mouse hearts.

Table 2: Comparative Norepinephrine Depleting Activity

CompoundNorepinephrine Depleting Activity
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineActive
2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineInactive
6,7-dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodideMore active than parent compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the biological validation of 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and related compounds.

Catechol O-Methyltransferase (COMT) Activity Assay

This assay is designed to determine the ability of a compound to act as a substrate or inhibitor of COMT.

  • Preparation of Reagents :

    • Phosphate buffer (pH 7.4)

    • Partially purified COMT enzyme preparation from rat liver.

    • S-adenosyl-L-[methyl-¹⁴C]methionine as the methyl donor.

    • The test compound (e.g., 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline).

    • A suitable catechol substrate (e.g., 3,4-dihydroxybenzoic acid) for inhibition studies.

    • Stopping solution (e.g., perchloric acid).

    • Scintillation cocktail.

  • Assay Procedure :

    • The reaction mixture, containing phosphate buffer, MgCl₂, the test compound (or vehicle), and the COMT enzyme preparation, is pre-incubated at 37°C.

    • The reaction is initiated by the addition of S-adenosyl-L-[methyl-¹⁴C]methionine.

    • For inhibition studies, a fixed concentration of a known catechol substrate is included in the reaction mixture.

    • The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 37°C.

    • The reaction is terminated by the addition of a stopping solution.

    • The O-methylated radioactive product is extracted into an organic solvent (e.g., toluene/isoamyl alcohol).

    • The radioactivity of the organic phase is quantified using a liquid scintillation counter.

  • Data Analysis :

    • For substrate activity, the rate of formation of the radiolabeled product is measured. Michaelis-Menten kinetics (K_m_ and V_max_) can be determined by varying the concentration of the test compound.

    • For inhibitory activity, the reduction in the rate of methylation of the standard substrate is measured. The inhibitor constant (K_is_) is determined by performing the assay with various concentrations of the test compound and the substrate.

In Vivo Norepinephrine Release Assay

This assay evaluates the ability of a compound to cause the release of norepinephrine from nerve terminals in a living organism.

  • Animal Model :

    • Male Swiss-Webster mice are typically used.

  • Radiolabeling of Norepinephrine Stores :

    • Mice are administered with ³H-norepinephrine via intravenous injection to label the endogenous norepinephrine stores in tissues like the heart.

  • Compound Administration :

    • After a sufficient time for the uptake and storage of the radiolabel (e.g., 2 hours), the test compound (e.g., 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) or vehicle is administered.

  • Tissue Collection and Analysis :

    • At a specified time point after compound administration (e.g., 1 hour), the mice are euthanized.

    • The hearts are excised, weighed, and homogenized in a suitable buffer.

    • The homogenate is centrifuged to separate the supernatant.

    • The amount of ³H-norepinephrine remaining in the heart tissue (supernatant) is quantified using liquid scintillation counting.

  • Data Analysis :

    • The norepinephrine depleting activity of the test compound is determined by comparing the amount of ³H-norepinephrine in the hearts of treated animals to that in the hearts of vehicle-treated control animals. A significant reduction in radioactivity indicates norepinephrine release.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

COMT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Extraction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, COMT, Test Compound, [¹⁴C]SAM, Substrate) Incubate Incubate at 37°C (Buffer, COMT, Compound, Substrate) Reagents->Incubate Start Start Reaction (Add [¹⁴C]SAM) Incubate->Start Stop Stop Reaction (Add Acid) Start->Stop Extract Extract Product (Organic Solvent) Stop->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify Analyze Calculate Ki Quantify->Analyze Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Cell Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC NE_vesicle Norepinephrine (Vesicular Storage) Dopamine->NE_vesicle VMAT NE_released Norepinephrine NE_vesicle->NE_released Release Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binding COMT COMT NE_released->COMT Metabolism Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade

Safety Operating Guide

Essential Safety and Operational Guide for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for handling 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. The following procedures are based on established best practices for handling structurally similar chemicals and are designed to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound. All personnel must be trained in the proper use of PPE.[1][2][3][4]

Protection Type Required Equipment Specifications and Standards Purpose
Eye and Face Protection Chemical Safety Goggles or a Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6]Protects against splashes and airborne particles that can cause serious eye damage.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] For handling hazardous drugs, two pairs of chemotherapy gloves meeting ASTM D6978 are advised.[1][2]Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin.[3][7]
Body Protection Disposable Gown or Laboratory CoatGowns should be made of a material resistant to chemical permeability, such as polyethylene-coated polypropylene.[1]Protects the skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH/MSHA Approved RespiratorAn N95 respirator or higher may be required if working outside of a fume hood or if there is a risk of aerosol generation.[3][5]Prevents inhalation of harmful vapors or aerosols.
Foot Protection Closed-Toed ShoesChemical-resistant shoe covers may be necessary in areas with a high risk of spills.[1]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and exposure.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not breathe in dust, vapors, mist, or gas.[8]

  • Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[9]

  • Ensure that an eyewash station and safety shower are readily accessible.[5][6][8]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Keep the container tightly closed when not in use.[5][6][10]

  • Store in a designated corrosives area if applicable.[5][8]

Donning and Doffing of Personal Protective Equipment

The following workflow illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over gown cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Figure 1: Procedure for Donning and Doffing PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical as hazardous waste.[5] All waste must be placed in a suitable, closed, and properly labeled container.[5][10]

  • Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, sand) and disposable PPE (gloves, gowns) must also be disposed of as hazardous waste.[9]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[9][11][12] Consult your institution's environmental health and safety department for specific guidelines.

Spill Response Plan

In the event of a spill, a prompt and coordinated response is critical to mitigate hazards.

Immediate Actions:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses a significant inhalation risk, evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers.

Cleanup Procedure:

The following diagram outlines the workflow for managing a chemical spill.

Spill_Response Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess SmallSpill Small Spill (<1L) Assess->SmallSpill LargeSpill Large Spill (>=1L) Assess->LargeSpill PPE Don Appropriate PPE SmallSpill->PPE Proceed with caution Evacuate Evacuate Area and Contact EHS LargeSpill->Evacuate Immediate action Contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) PPE->Contain Collect Collect Absorbed Material into a Sealed Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste and Contaminated PPE According to Regulations Decontaminate->Dispose End Spill Response Complete Dispose->End

Figure 2: Workflow for Chemical Spill Response.

Spill Cleanup Steps:

  • Personal Protective Equipment: Before approaching the spill, don the appropriate PPE as outlined in the table above.[9]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[5][9][11]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[5][10]

  • Decontamination: Clean the spill area thoroughly with soap and water.[9]

  • Disposal: Dispose of the sealed container of waste and all contaminated PPE as hazardous waste.[9]

  • Reporting: Report the incident to your laboratory supervisor and environmental health and safety department.

References

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